Product packaging for Favipiravir(Cat. No.:CAS No. 259793-96-9)

Favipiravir

Numéro de catalogue: B1662787
Numéro CAS: 259793-96-9
Poids moléculaire: 157.10 g/mol
Clé InChI: ZCGNOVWYSGBHAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a broad-spectrum antiviral agent and a prodrug that intracellularly undergoes phosphoribosylation to become its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP) . The primary mechanism of action of this compound-RTP is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp) . Its antiviral effect is attributed to two key mechanisms: it acts as a pseudopurine nucleotide that can be incorporated into nascent viral RNA strands, leading to chain termination or inhibition of RNA strand elongation, and its incorporation can induce lethal mutagenesis, resulting in non-viable viral progeny due to an accumulation of mutations in the viral genome . Initially developed for influenza, this compound has demonstrated research utility against a wide range of RNA viruses, including arenaviruses, bunyaviruses, filoviruses, and other emerging pathogens . Its value in research is underpinned by its ability to target the highly conserved catalytic domain of RdRp across many RNA viruses . In vitro studies have shown activity against SARS-CoV-2, making it a compound of interest for investigating antiviral strategies against coronaviruses . This compound has excellent oral bioavailability and a short half-life, and it is primarily metabolized by aldehyde oxidase, with its metabolites being renally cleared . This product is strictly for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, including any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FN3O2 B1662787 Favipiravir CAS No. 259793-96-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-fluoro-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGNOVWYSGBHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948878
Record name 6-Fluoro-3-hydroxypyrazine-2-carboxamide
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Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

slightly soluble in water
Record name Favipiravir
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CAS No.

259793-96-9
Record name Favipiravir
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Record name Favipiravir [USAN:INN:JAN]
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Record name Favipiravir
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Record name FAVIPIRAVIR
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Melting Point

187℃ to 193℃
Record name Favipiravir
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] Developed by Toyama Chemical Co., Ltd. in Japan, it was initially approved for the treatment of influenza.[3] Its mechanism of action, which involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), has made it a subject of intense research, particularly in the context of emerging viral threats.[2][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols and data presented for the scientific community.

Molecular Structure and Chemical Identity

This compound is a synthetic pyrazinecarboxamide derivative.[3] Its chemical structure is characterized by a substituted pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.

Chemical Structure:

  • IUPAC Name: 5-fluoro-2-oxo-1H-pyrazine-3-carboxamide[1][5]

  • Synonyms: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, T-705, Avigan[1][6]

  • Chemical Formula: C₅H₄FN₃O₂[1]

  • Molecular Weight: 157.10 g/mol [1][6]

Physicochemical Properties

The chemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key physicochemical data is presented in the table below.

PropertyValueReferences
Melting Point 187°C to 193°C[5][7][8]
pKa 5.1[5][7][8]
Solubility
   WaterSlightly soluble[5][7]
   EthanolSlightly soluble[7]
   MethanolSparingly soluble[7]
   AcetonitrileSparingly soluble[7]
   DMSOSoluble (up to 30 mg/mL)[9]

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect.[4][10] The primary mechanism of action of this compound is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome in many RNA viruses.[2][4]

Upon entering a cell, this compound is converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), through a series of enzymatic steps involving phosphoribosylation and phosphorylation.[2] this compound-RTP then acts as a purine nucleotide analog, competing with natural purine nucleosides (adenosine and guanosine triphosphates) for incorporation into the nascent viral RNA strand by the RdRp.[4] The incorporation of this compound-RTP into the viral RNA chain can lead to two primary inhibitory outcomes:

  • Chain Termination: The presence of the modified base can halt further elongation of the RNA strand.[4]

  • Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated this compound can induce a high rate of mutations in the viral genome during subsequent rounds of replication, leading to the production of non-viable viral progeny.[4]

A critical aspect of this compound's therapeutic profile is its selectivity for viral RdRp over host DNA and RNA polymerases, which minimizes its impact on host cellular processes.[5]

Favipiravir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell This compound This compound (Prodrug) Favipiravir_in This compound This compound->Favipiravir_in Cellular Uptake Favipiravir_RMP This compound-RMP Favipiravir_in->Favipiravir_RMP Phosphoribosylation Favipiravir_RTP This compound-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA Catalyzes Nonviable_Virus Non-viable Virus Progeny Viral_RNA->Nonviable_Virus Leads to

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. The following is a generalized multi-step protocol based on published methods.[6][10]

Materials:

  • 3-Hydroxypyrazine-2-carboxamide

  • Potassium nitrate

  • Sulfuric acid

  • Hydrazine hydrate

  • Sodium nitrite

  • Hydrofluoric acid

  • Thionyl chloride

  • Aqueous ammonia

  • Appropriate solvents (e.g., ethanol, water)

Procedure:

  • Amidation: React 3-hydroxypyrazine-2-carboxylic acid with thionyl chloride followed by aqueous ammonia to produce 3-hydroxypyrazine-2-carboxamide.

  • Nitration: Treat the 3-hydroxypyrazine-2-carboxamide with a mixture of potassium nitrate and sulfuric acid to introduce a nitro group at the 6-position of the pyrazine ring.

  • Reduction: Reduce the nitro group to an amino group using a reducing agent such as hydrazine hydrate.

  • Diazotization and Fluorination: Convert the amino group to a diazonium salt using sodium nitrite in an acidic medium, followed by displacement with fluoride using hydrofluoric acid to yield this compound.

  • Purification: The final product is purified by recrystallization from a suitable solvent system to obtain a white to light yellow powder.

Note: This is a generalized procedure and requires optimization of reaction conditions, stoichiometry, and purification methods for high yield and purity.

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[11]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a diluted influenza virus stock for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add an overlay medium containing various concentrations of this compound (and a no-drug control). The overlay, typically containing low-melting-point agarose or methylcellulose, restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the control wells.

  • Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.[11]

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed MDCK cells in 6-well plates start->seed_cells end End incubate1 Incubate to form a confluent monolayer seed_cells->incubate1 infect_cells Infect cells with influenza virus incubate1->infect_cells adsorption Allow viral adsorption (1 hour) infect_cells->adsorption wash_cells Wash cells with PBS adsorption->wash_cells add_overlay Add overlay medium with varying This compound concentrations wash_cells->add_overlay incubate2 Incubate for 2-3 days add_overlay->incubate2 fix_stain Fix cells and stain with crystal violet incubate2->fix_stain count_plaques Count plaques in each well fix_stain->count_plaques calculate_ec50 Calculate EC50 value count_plaques->calculate_ec50 calculate_ec50->end

Caption: Workflow for a typical plaque reduction assay.

Conclusion

This compound represents a significant antiviral agent with a well-characterized molecular structure and a unique mechanism of action that confers a broad spectrum of activity against RNA viruses. Its chemical properties have been extensively studied, providing a solid foundation for its pharmaceutical development. The detailed experimental protocols provided in this guide offer a practical resource for researchers engaged in the synthesis, evaluation, and further development of this compound and related antiviral compounds. Continued research into its mechanism and potential applications is crucial for addressing the ongoing challenges posed by viral infectious diseases.

References

The Discovery and Development of T-705 (Favipiravir): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical overview of the discovery, development, and mechanism of action of T-705, more commonly known as Favipiravir. It is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this broad-spectrum antiviral agent. This guide consolidates key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

Discovery and Initial Screening

This compound (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) was discovered by Toyama Chemical Co., Ltd. (now part of the Fujifilm Group) through a comprehensive screening of their chemical library for compounds with anti-influenza virus activity.[1] The initial screening process utilized a plaque reduction assay to identify compounds that could inhibit the replication of the influenza A virus (A/PR/8/34 strain).[1] This high-throughput screening led to the identification of a lead compound, T-1105, a pyrazinecarboxamide derivative.[1] Subsequent structural modifications and structure-activity relationship (SAR) studies on T-1105 and related compounds, including T-1106, ultimately led to the synthesis and selection of T-705 (this compound) as a promising drug candidate due to its potent in vitro and in vivo antiviral activities and favorable pharmacokinetic profile.[1]

Mechanism of Action

This compound is a prodrug that exerts its antiviral effect through the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2][3] Unlike many other antiviral agents that target viral entry or exit, this compound targets the viral replication machinery itself.

Upon entering a host cell, this compound is intracellularly converted into its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP), through a process involving phosphoribosylation.[2][3] This active metabolite structurally mimics purine nucleosides (adenosine and guanosine triphosphate) and is recognized as a substrate by the viral RdRp.[3]

The primary mechanisms by which this compound-RTP inhibits viral replication are:

  • Chain Termination: Incorporation of this compound-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.

  • Lethal Mutagenesis: The incorporation of this compound-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".

A key advantage of this compound is its selectivity for viral RdRp over host DNA-dependent DNA and RNA polymerases, which contributes to its favorable safety profile.[2]

Favipiravir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_virus Viral Replication Complex This compound This compound (T-705) (Prodrug) Favipiravir_int This compound PRPP Phosphoribosylation (Host Enzymes) Favipiravir_int->PRPP Enters Cell Favipiravir_RMP This compound-RMP PRPP->Favipiravir_RMP Kinases Phosphorylation (Host Kinases) Favipiravir_RMP->Kinases Favipiravir_RTP This compound-RTP (Active Form) Kinases->Favipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Nascent_RNA Nascent Viral RNA Favipiravir_RTP->Nascent_RNA Incorporation leads to RdRp->Nascent_RNA Synthesizes Viral_RNA Viral RNA Template Viral_RNA->RdRp Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Nascent_RNA->Lethal_Mutagenesis

Figure 1: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

In Vitro Efficacy

The in vitro antiviral activity of this compound has been evaluated against a wide range of RNA viruses. The 50% effective concentration (EC50) is a key parameter used to measure a drug's potency in inhibiting viral replication in cell culture.

VirusCell LineEC50 (µg/mL)EC50 (µM)Reference
Influenza A (H1N1)MDCK0.014 - 0.550.09 - 3.5[2]
Influenza A (H3N2)MDCK0.03 - 0.480.19 - 3.06[4]
Influenza BMDCK0.04 - 0.380.25 - 2.42[4]
SARS-CoV-2Vero E69.7 - >7861.88 - >500[5][6]
Ebola VirusVero9.9 - 13.163 - 83.4
Lassa VirusVero0.31.9
Yellow Fever VirusVero0.08 - 0.40.51 - 2.55

Note: EC50 values can vary depending on the viral strain, cell line, and assay conditions.

Pharmacokinetic Parameters

Pharmacokinetic studies in humans have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound.

ParameterValuePopulationDosing RegimenReference
Cmax (Maximum Concentration) 29.99 - 64.5 µg/mLHealthy Volunteers & COVID-19 Patients1600-1800 mg BID Day 1, then 600-800 mg BID[5][7]
Tmax (Time to Cmax) 1.5 - 2.0 hoursHealthy Volunteers1600 mg BID Day 1, then 600 mg BID
t1/2 (Elimination Half-life) 2.0 - 5.6 hoursHealthy Volunteers & COVID-19 PatientsVarious[7]
AUC0-12h (Area Under the Curve) 192.53 - 446.09 µg·h/mLHealthy Volunteers & COVID-19 Patients with renal dysfunction1600 mg BID Day 1, then 600 mg BID[5]
Clearance (CL/F) 5.11 L/hCOVID-19 PatientsVarious[5][7]
Volume of Distribution (V/F) 41.6 LCOVID-19 PatientsVarious[5][7]
Clinical Safety Profile

Clinical trials have provided important data on the safety and tolerability of this compound. The following table summarizes common adverse events reported.

Adverse EventFrequency in this compound Group (%)Frequency in Control Group (%)Reference
Hyperuricemia 15.52 - 33.51.3[8][9][10]
Diarrhea 1.4 - 5.011.5[8][11]
Nausea 0.8411.5[8][11]
Vomiting --[8][9]
Increased ALT 6.8 - 7.282.4[8][10][11]
Increased AST -2.4[8]
Neutropenia 2.0-[11]

Note: Frequencies can vary based on the patient population, dosage, and duration of treatment.

Key Experimental Protocols

In Vitro Antiviral Activity Screening Workflow

The initial discovery and subsequent characterization of this compound's antiviral activity heavily relied on in vitro assays. A generalized workflow for such screening is depicted below.

Antiviral_Screening_Workflow start Start: Compound Library cell_culture 1. Cell Culture (e.g., MDCK, Vero) start->cell_culture treatment 3. Compound Treatment and Virus Infection cell_culture->treatment virus_prep 2. Virus Preparation and Titration virus_prep->treatment incubation 4. Incubation treatment->incubation assay 5. Antiviral Assay (e.g., Plaque Reduction) incubation->assay data_analysis 6. Data Analysis (EC50 Calculation) assay->data_analysis hit_id 7. Hit Identification data_analysis->hit_id end End: Lead Compound hit_id->end

Figure 2: Generalized workflow for in vitro antiviral screening.
Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.

Materials:

  • Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • 6-well or 12-well cell culture plates

  • Virus stock of known titer

  • This compound stock solution and serial dilutions

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Overlay medium (e.g., containing agarose or Avicel)

  • Fixative (e.g., 4% paraformaldehyde or 70% ethanol)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed the host cells into culture plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Remove the culture medium and wash the cell monolayer with PBS. Inoculate the cells with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral attachment.[12]

  • Compound Treatment: After the adsorption period, remove the virus inoculum. Add the overlay medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).[13] The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in localized areas of cell death (plaques).[14]

  • Fixation and Staining: After incubation, fix the cells with the fixative solution for at least 1 hour.[12] Remove the fixative and stain the cell monolayer with crystal violet solution for 5-10 minutes.[12][14]

  • Plaque Visualization and Counting: Gently wash the plates with water to remove excess stain and allow them to dry. The viable cells will be stained purple, while the plaques will appear as clear, unstained zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration compared to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a crucial analytical technique for determining the concentration of this compound and its metabolites in biological samples, which is essential for pharmacokinetic studies.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV or diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection Wavelength: Set at the maximum absorbance wavelength of this compound (e.g., 227 nm or 323 nm).

Procedure:

  • Sample Preparation: Biological samples (e.g., plasma, cell lysates) are processed to remove proteins and other interfering substances. This may involve protein precipitation with an organic solvent, liquid-liquid extraction, or solid-phase extraction.

  • Standard Curve Preparation: A series of standard solutions of this compound of known concentrations are prepared in the same matrix as the samples (e.g., blank plasma).

  • Chromatographic Analysis: Inject a fixed volume of the prepared samples and standards into the HPLC system.

  • Data Acquisition and Analysis: The detector measures the absorbance of the eluting compounds over time, generating a chromatogram. The peak corresponding to this compound is identified by its retention time. The peak area is proportional to the concentration of the drug. A standard curve is generated by plotting the peak areas of the standards against their known concentrations. The concentration of this compound in the unknown samples is then calculated from this standard curve.

Primer Extension Assay to Investigate Mechanism of Action

The primer extension assay is a technique used to map the 5' ends of RNA molecules and can be adapted to study the effect of drugs like this compound on viral RNA synthesis.

Materials:

  • Total RNA extracted from virus-infected and drug-treated cells

  • A short, single-stranded DNA primer that is complementary to a known sequence in the viral RNA

  • Reverse transcriptase enzyme

  • Deoxynucleotide triphosphates (dNTPs)

  • Radiolabeled dNTPs or a 5'-end-labeled primer for detection

  • Denaturing polyacrylamide gel

  • Autoradiography film or a phosphorimager

Procedure:

  • Primer Annealing: The labeled primer is annealed to the target viral RNA in the total RNA sample by heating and slow cooling.

  • Reverse Transcription: The reverse transcriptase enzyme, along with dNTPs, is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand starting from the primer and extending towards the 5' end of the RNA template.

  • Chain Termination (in the presence of this compound-RTP): If this compound-RTP is incorporated into the growing cDNA chain, it can cause premature termination of the reverse transcription process.

  • Gel Electrophoresis: The resulting cDNA products are denatured and separated by size on a denaturing polyacrylamide gel.

  • Detection: The radiolabeled cDNA products are visualized by autoradiography or phosphorimaging.

  • Analysis: The size of the cDNA products reflects the distance from the primer to the 5' end of the RNA or to the point of chain termination. In the presence of this compound, the appearance of shorter cDNA fragments compared to the control would indicate that the drug is causing premature termination of viral RNA synthesis.

Conclusion

The discovery and development of T-705 (this compound) represent a significant advancement in antiviral therapy. Its unique mechanism of action, targeting the conserved viral RdRp, provides a broad spectrum of activity against numerous RNA viruses. The comprehensive data gathered from in vitro, preclinical, and clinical studies have established its efficacy and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel antiviral agents. As our understanding of virology and drug development evolves, the story of this compound will undoubtedly continue to inform and inspire future research in the fight against viral diseases.

References

Favipiravir as a broad-spectrum antiviral agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Favipiravir (also known as T-705) is a synthetic pyrazinecarboxamide derivative with potent and broad-spectrum antiviral activity against a wide array of RNA viruses.[1][2] Discovered by Toyama Chemical Co., Ltd. in Japan, it was initially approved for the treatment of influenza virus infections.[3][4] Its novel mechanism of action, which targets the viral RNA-dependent RNA polymerase (RdRp), sets it apart from many existing antiviral drugs.[1][2] This unique characteristic underpins its efficacy against numerous viruses, including those of significant public health concern such as influenza viruses, filoviruses, arenaviruses, bunyaviruses, and coronaviruses.[2][5][6] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, antiviral spectrum, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

Chemical Properties and Synthesis

This compound, with the IUPAC name 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a modified pyrazine analog.[1][3] Its chemical formula is C5H4FN3O2 and it has a molar mass of 157.104 g·mol−1.[3]

Several synthetic pathways for this compound have been developed. One common method begins with 3-aminopyrazine-2-carboxylic acid.[7] A multi-step process involving halogenation, fluorination, hydrolysis, and amidation can be employed to produce the final compound. An alternative route starts with 3,6-dichloropyrazine-2-carbonitrile, which undergoes fluorination, hydrolysis, and subsequent hydroxylation to yield this compound.[7]

Mechanism of Action

This compound is a prodrug, meaning it requires intracellular conversion to its active form to exert its antiviral effect.[8][9] The primary mechanism involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication and transcription of the viral genome in RNA viruses.[1][2]

Intracellular Activation:

  • Phosphoribosylation: Once inside the host cell, this compound is recognized by cellular enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which convert it into its ribose 5'-monophosphate form (this compound-RMP).[10]

  • Phosphorylation: Cellular kinases then further phosphorylate this compound-RMP to its active triphosphate form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[8][10]

Inhibition of Viral RdRp:

The active this compound-RTP acts as a purine nucleoside analog, mimicking both guanosine and adenosine.[3][4] It is recognized as a substrate by the viral RdRp and is incorporated into the nascent viral RNA strand.[2][8] The antiviral effect is believed to be exerted through two main mechanisms:

  • RNA Chain Termination: The incorporation of this compound-RTP into the growing RNA chain can prevent further elongation, thereby halting viral replication.[1]

  • Lethal Mutagenesis: this compound-RTP can be incorporated in place of guanine or adenine, leading to an accumulation of mutations in the viral genome.[4][9] This high mutational load results in the production of non-viable viral progeny.

The selectivity of this compound is a key feature; it does not significantly inhibit host cell DNA or RNA polymerases, which contributes to its favorable safety profile.[11]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm cluster_virus Viral Replication Complex Favipiravir_ext This compound (Prodrug) Favipiravir_int This compound Favipiravir_ext->Favipiravir_int Cellular Uptake Favipiravir_RMP This compound-RMP Favipiravir_int->Favipiravir_RMP HGPRT Favipiravir_RTP This compound-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Catalyzes Nonviable_Virus Non-viable Virus Progeny Viral_RNA->Nonviable_Virus Lethal Mutagenesis Replication_Blocked Replication Blocked Viral_RNA->Replication_Blocked Chain Termination

Caption: Intracellular activation and mechanism of action of this compound.

Broad-Spectrum Antiviral Activity

This compound has demonstrated in vitro and in vivo activity against a wide range of RNA viruses. The conserved nature of the catalytic domain of RdRp across different RNA viruses is believed to be the basis for its broad-spectrum efficacy.[2][5]

Table 1: In Vitro Efficacy of this compound Against Various RNA Viruses

Virus FamilyVirusCell LineEC₅₀ (µM)Reference(s)
OrthomyxoviridaeInfluenza A (H1N1, H3N2, H5N1, H7N9)MDCK0.19 - 22.48[12][13]
Influenza BMDCK0.09 - 0.46[6]
Influenza CMDCK0.25 - 0.55[6]
CoronaviridaeSARS-CoV-2Vero E661.88[14]
Human Coronavirus 229EHuh-7>100[15]
FiloviridaeEbola VirusVero E610[16]
ArenaviridaeLassa VirusVero1.3 - 6.8[1]
Junin VirusVero0.2 - 1.5[11]
BunyaviridaeRift Valley Fever VirusVero0.5[11]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)Vero E61-10[17]
FlaviviridaeYellow Fever VirusVero1.9[11]
West Nile VirusVero11.2[11]
PicornaviridaeNorovirusHG2316 - 32[11]
TogaviridaeChikungunya VirusVero3.5[10]
RhabdoviridaeRabies VirusNA-[17]

Note: EC₅₀ values can vary depending on the cell line, viral strain, and assay conditions.

Pharmacokinetics and Pharmacodynamics

This compound is orally bioavailable, with an absorption rate of nearly 98%.[18] The pharmacokinetics can be complex, as this compound is both a substrate and an inhibitor of aldehyde oxidase (AO), a key enzyme in its metabolism.[19] The primary metabolite, T-705M1, is inactive and excreted mainly through the urine.[18][19] The apparent volume of distribution is approximately 15-20 liters, and it is about 54% bound to plasma proteins.[18]

Pharmacokinetic studies have shown wide interindividual variability in drug concentrations.[14][19] Achieving and maintaining therapeutic concentrations is crucial for efficacy. For influenza, a target minimum plasma concentration (Cmin) of ≥20 µg/mL has been associated with greater antiviral effects.[19] However, for viruses with higher EC₅₀ values, such as SARS-CoV-2, achieving optimal exposure can be more challenging.[14]

Mechanisms of Resistance

While the emergence of resistance to this compound has been considered to be a low risk, laboratory studies have shown that it is possible. In influenza A virus, a key mutation, K229R, in the PB1 subunit of the RdRp has been shown to confer resistance.[20][21][22] This mutation, located in a highly conserved region of the polymerase, can reduce the susceptibility of the virus to this compound.[20][23] However, this resistance mutation often comes at a cost to viral fitness, which can be restored by a compensatory mutation, such as P653L, in the PA subunit of the polymerase.[20][22]

This compound Resistance Development This compound This compound Treatment Selection_Pressure Selective Pressure on Virus Population This compound->Selection_Pressure K229R K229R Mutation in RdRp (PB1 subunit) Selection_Pressure->K229R Reduced_Fitness Reduced Viral Fitness K229R->Reduced_Fitness Resistance This compound Resistance K229R->Resistance P653L Compensatory Mutation (e.g., P653L in PA subunit) Reduced_Fitness->P653L Restored_Fitness Restored Viral Fitness P653L->Restored_Fitness Restored_Fitness->Resistance

Caption: Logical flow of the development of resistance to this compound.

Key Experimental Methodologies

The evaluation of this compound's antiviral activity relies on established in vitro and in vivo experimental protocols.

In Vitro Assays:

  • Plaque Reduction Assay: This is a standard method to determine the 50% effective concentration (EC₅₀) of an antiviral drug.

    • Confluent monolayers of susceptible cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) are infected with a known amount of virus.

    • The cells are then overlaid with a semi-solid medium containing serial dilutions of this compound.

    • After incubation to allow for plaque formation (zones of cell death), the cells are fixed and stained.

    • The number of plaques is counted at each drug concentration, and the EC₅₀ is calculated as the concentration that reduces the plaque number by 50% compared to the untreated control.[12][13]

  • Viral Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the drug.

    • Cells are infected with the virus and then incubated with different concentrations of this compound.

    • At a specific time point post-infection, the supernatant containing progeny virus is collected.

    • The viral titer in the supernatant is then determined using a plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.

    • The EC₅₀ is the concentration that reduces the viral yield by 50%.[12]

  • Focus Inhibition Assay: This assay is similar to the plaque reduction assay but is used for viruses that do not form clear plaques. It involves immunostaining for a viral antigen (e.g., nucleoprotein) to detect foci of infected cells.[24]

In Vitro Assay Workflow Start Start Cell_Culture Prepare Susceptible Cell Monolayers Start->Cell_Culture Infection Infect Cells with Virus Cell_Culture->Infection Treatment Add Serial Dilutions of this compound Infection->Treatment Incubation Incubate for Plaque/Focus Formation Treatment->Incubation Fix_Stain Fix and Stain Cells Incubation->Fix_Stain Quantify Quantify Plaques/Foci Fix_Stain->Quantify Calculate Calculate EC₅₀ Value Quantify->Calculate End End Calculate->End

Caption: General workflow for an in vitro plaque reduction assay.

In Vivo Animal Models:

Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of this compound.

  • Mouse and Hamster Models: These are commonly used for influenza and SARS-CoV-2 studies. Animals are infected with the virus and then treated with this compound. Efficacy is assessed by monitoring survival rates, weight loss, clinical signs of disease, and viral titers in tissues like the lungs.[17][25]

  • Non-Human Primate (NHP) Models: NHPs are used for viruses that cause severe disease in humans, such as Ebola and Lassa fever. These models provide valuable data on efficacy and help in determining appropriate dosing regimens for human clinical trials.[16][26]

Clinical Studies

This compound has been evaluated in numerous clinical trials for various viral infections, most notably influenza and COVID-19.

Table 2: Summary of Selected Clinical Trial Findings for this compound

IndicationStudy DesignKey FindingsReference(s)
InfluenzaPhase 3, Randomized, Placebo-controlledThis compound treatment led to a faster resolution of influenza symptoms compared to placebo.[19]
COVID-19Randomized, Controlled (vs. Umifenovir)In patients with moderate COVID-19, this compound was associated with a higher clinical recovery rate at day 7 and earlier relief of fever and cough compared to Umifenovir.[27]
COVID-19Randomized, Controlled (vs. Lopinavir/Ritonavir)A shorter viral clearance time was observed in the this compound arm (median 4 days) compared to the control arm (median 11 days). Greater improvement in chest imaging was also noted with this compound.[27]
COVID-19Meta-analysis of 9 clinical trialsThis compound showed a significant clinical improvement versus control groups within seven days of hospitalization. No significant effect on mortality was observed in patients with mild to moderate disease.[28]
COVID-19Randomized, Double-blind, Placebo-controlledIn adults with mild COVID-19, this compound did not significantly reduce the time to viral clearance compared to placebo.[29]

Note: The efficacy of this compound in COVID-19 has been a subject of debate, with some trials showing benefit and others showing no significant effect, particularly in mild cases.

This compound is a potent, orally available antiviral agent with a broad spectrum of activity against numerous RNA viruses. Its unique mechanism of action, involving the inhibition of the viral RdRp through chain termination and lethal mutagenesis, makes it a valuable tool in the fight against viral diseases. While its clinical efficacy has been established for influenza and investigated for other emerging viruses like SARS-CoV-2, further research is needed to optimize dosing regimens and fully understand its therapeutic potential across different viral infections. The comprehensive data presented in this guide underscore the importance of this compound as a cornerstone of antiviral research and development.

References

Pharmacokinetics and pharmacodynamics of Favipiravir in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the pharmacokinetics and pharmacodynamics of Favipiravir in animal models for researchers, scientists, and drug development professionals.

Introduction

This compound (T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] Originally approved in Japan for treating influenza, its mechanism of action, which involves the selective inhibition of RNA-dependent RNA polymerase (RdRp), has prompted investigation into its use for other life-threatening viral infections like Ebola, Lassa fever, and SARS-CoV-2.[1][3][4] Animal models are indispensable for preclinical evaluation, providing critical data on the drug's pharmacokinetic (PK) profile—what the body does to the drug—and its pharmacodynamic (PD) effects—what the drug does to the virus and the body. This guide synthesizes key findings from various animal studies to provide a comprehensive overview of this compound's PK/PD properties.

Mechanism of Action

This compound is a prodrug that must be metabolized intracellularly to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[3] This active metabolite acts as a purine nucleoside analog, competitively inhibiting the viral RdRp enzyme. This inhibition occurs through two potential mechanisms: acting as a chain terminator once incorporated into the nascent viral RNA strand, or by being incorporated at multiple sites, leading to lethal mutagenesis.[1][5] This process ultimately prevents viral replication.[3] A key advantage of this mechanism is the apparent high barrier to the development of resistant viruses.[1]

Favipiravir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication FPV_ext This compound (Prodrug) FPV_int This compound FPV_ext->FPV_int Enters Cell FPV_RMP This compound-RMP (Ribosylated) FPV_int->FPV_RMP Host Kinases (Ribosylation & Phosphorylation) FPV_RTP This compound-RTP (Active Form) FPV_RMP->FPV_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) FPV_RTP->RdRp Inhibits Replication Viral RNA Replication RdRp->Replication Synthesizes new viral RNA

Caption: Mechanism of action of this compound.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound exhibits variability across different animal species and can be influenced by the health status of the animal. Studies in mice, hamsters, and non-human primates (NHPs) have been crucial in understanding its absorption, distribution, metabolism, and excretion, which is essential for dose selection in efficacy studies.

Key Findings:
  • Absorption and Distribution: this compound is generally well-absorbed after oral administration. However, its pharmacokinetics can be complex and nonlinear.[6] Studies in mice have explored both oral and pulmonary delivery, with pulmonary administration resulting in high concentrations in the respiratory tract with significantly smaller doses compared to oral routes.[7]

  • Metabolism: The primary route of metabolism is hydroxylation by aldehyde oxidase (AO) and, to a lesser extent, xanthine oxidase, forming an inactive metabolite known as M1.[3]

  • Impact of Viral Infection: A study in an arenavirus-infected hamster model revealed significant alterations in this compound's PK profile during acute infection. Infected hamsters showed reduced plasma concentrations, a longer time to reach maximum concentration (Tmax), and a lower area under the curve (AUC) compared to uninfected animals.[8] This suggests that the disease state can impact drug metabolism and disposition, a critical consideration for therapeutic strategies.[8]

  • Non-Human Primates: In cynomolgus macaques, this compound's pharmacokinetics were found to be complex, with concentration-dependent inhibition of aldehyde oxidase.[6] This led to the observation that drug clearance increased over time, necessitating dose adjustments during prolonged treatment.[6]

Table 1: Summary of Pharmacokinetic Parameters of this compound in Animal Models
Animal ModelRouteDoseCmax (µg/mL)Tmax (min)AUC (µg·min/mL)Half-life (min)Reference
Hamster (Sham-infected) Oral300 mg/kg81.528.57740.869.9[8]
Hamster (PICV-infected) Oral300 mg/kg40.946.24339.883.4[8]
Mouse Oral3 mg--354.71 (µg·mL⁻¹·h)-[7]
Mouse Inhalation~120 µg (with oral loading)--86.72 (µg·mL⁻¹·h) in BALF-[7]
Cynomolgus Macaque (Chinese) IV100 mg/kg BID~60-80 (trough)---[6][9]
Cynomolgus Macaque (Mauritian) IV120 mg/kg BID~60-80 (trough)---[6][9]

Note: Data is compiled from different studies and experimental conditions may vary. AUC units converted for consistency where possible. BALF: Bronchio-alveolar lavage fluid.

Pharmacodynamics and Efficacy in Animal Models

This compound has demonstrated potent antiviral activity in various animal models against a wide array of RNA viruses. Efficacy is often dose-dependent and contingent on the timing of treatment initiation relative to infection.

Influenza Virus

In a lethal influenza infection model in mice, this compound was shown to be highly effective, curing all treated animals, whereas oseltamivir failed to achieve the same outcome.[1] This highlights its potency against influenza strains.

Ebola Virus (EBOV)
  • Mice: In IFNAR(-/-) mice, initiating this compound treatment six days post-infection with Zaire Ebolavirus resulted in 100% survival, rapid virus clearance, and reduced disease severity.[10]

  • Guinea Pigs: Treatment of Sudan virus (SUDV)-infected guinea pigs with 300 mg/kg/day initiated between 1 and 5 days post-challenge resulted in 83-100% survival.[11]

  • Non-Human Primates (NHPs): In cynomolgus macaques challenged with EBOV, this compound treatment inhibited viral replication in a dose-dependent manner.[12] Survival rates of 40% and 60% were observed in animals receiving 150 mg/kg and 180 mg/kg, respectively, compared to 0% in untreated animals.[12] Early control of viral load was shown to be crucial in preventing the cytokine storm associated with severe Ebola virus disease.[13]

SARS-CoV-2
  • Syrian Hamsters: The Syrian hamster model has been used extensively to evaluate this compound's efficacy against SARS-CoV-2.[5][14] When treatment was initiated preemptively (on the day of infection), this compound showed a strong dose-dependent effect, leading to a significant reduction of infectious virus titers in the lungs and alleviation of clinical disease.[14][15] The antiviral effect was correlated with an increased number of mutations in the viral genome, suggesting it may induce lethal mutagenesis.[5][15] However, some studies have noted that the effect may be modest, particularly when treatment is delayed.[16]

Other Viruses

This compound has also shown efficacy in animal models for a range of other viruses, including:

  • Crimean-Congo Hemorrhagic Fever (CCHF): Demonstrated high potency in a mouse model, superior to ribavirin.[17]

  • Rabies Virus (RABV): Showed efficacy in a mouse model, suggesting potential for post-exposure prophylaxis.[17]

  • Yellow Fever Virus: Resulted in significant improvement in disease parameters in infected hamsters.[17]

  • Ebinur Lake Virus (EBIV): In a lethal mouse model, this compound treatment significantly reduced viral titers and extended survival time.[18]

Table 2: Summary of Pharmacodynamic Efficacy of this compound in Animal Models
VirusAnimal ModelTreatment Regimen (Dose, Route, Timing)Key Efficacy OutcomeReference
Influenza A MouseNot specifiedCured all mice in a lethal infection model[1]
Ebola (Zaire) IFNAR(-/-) Mouse300 mg/day, IP, from day 6 post-infection100% survival[10][19]
Ebola (Zaire) Cynomolgus Macaque180 mg/kg, IV BID, from day -260% survival, reduced viral load[12]
SARS-CoV-2 Syrian Hamster75 mg/day, IP TID, from day 0Significant reduction in lung infectious titers[5]
SARS-CoV-2 Syrian Hamster37.5 mg/day, IP TID, from day 0Alleviation of clinical disease (weight loss)[14]
CCHF MouseNot specifiedSuperior efficacy to ribavirin[17]
Rabies MouseNot specifiedEfficacious in post-exposure prophylaxis model[17]
Ebinur Lake Virus BALB/c MouseIP, every 12h, from day -2 to day 5Extended median survival (5 to 7 days), ~10-fold reduction in virus copies[18]

Experimental Protocols and Methodologies

The design of preclinical animal studies is critical for obtaining reliable PK/PD data. Below are generalized workflows and methodologies synthesized from the cited literature.

Typical Pharmacokinetic Study Workflow

A typical PK study involves administering the drug to a cohort of animals and collecting serial blood samples to measure drug concentration over time.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_analysis_phase Data Analysis Phase A Animal Acclimation & Grouping B Drug Administration (e.g., Oral Gavage, IV) A->B C Serial Sampling (Blood, Tissues) at Pre-defined Time Points B->C D Sample Processing (e.g., Plasma Separation) C->D E Drug Concentration Quantification (e.g., LC-MS/MS) D->E F Concentration vs. Time Plot E->F G PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) F->G H PK Modeling G->H

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Methodology for a Hamster SARS-CoV-2 Efficacy Study

Based on protocols described for evaluating this compound in Syrian hamsters:

  • Animal Model: Syrian hamsters are used due to their susceptibility to SARS-CoV-2 and development of lung pathology similar to human COVID-19.[5]

  • Virus Challenge: Animals are infected intranasally with a defined dose of SARS-CoV-2 (e.g., 10⁴ or 10⁵ TCID₅₀).[5][14]

  • Drug Administration: this compound is administered, often intraperitoneally (IP), at various doses (e.g., 18.75, 37.5, 75 mg/day) typically in divided doses (e.g., three times a day, TID). Treatment can be initiated pre-infection (preventive), at the time of infection (preemptive), or post-infection (curative).[5][14]

  • Monitoring & Endpoints:

    • Clinical: Body weight and clinical signs of disease are monitored daily.[14]

    • Virological: At a defined endpoint (e.g., 3 or 4 days post-infection), animals are euthanized. Lungs are harvested to quantify viral load (by qRT-PCR) and infectious virus titers (by TCID₅₀ assay).[5]

    • Pharmacokinetics: Plasma samples may be collected to determine drug exposure.[15]

  • Data Analysis: Statistical comparison of viral loads and clinical scores between treated and untreated (vehicle control) groups is performed to determine efficacy.

Dose-Response Relationship

The relationship between drug exposure and antiviral effect is a cornerstone of PK/PD analysis. In animal models, this compound consistently demonstrates a dose-dependent antiviral effect. Higher doses lead to greater reductions in viral replication and improved clinical outcomes. This relationship is crucial for extrapolating effective dosing regimens for human clinical trials.

Dose_Response_Logic Dose Administered Dose (e.g., mg/kg) PK Pharmacokinetics (Absorption, Metabolism) Dose->PK PlasmaConc Plasma & Tissue Drug Concentration (Exposure) PK->PlasmaConc PD Pharmacodynamics (Target Engagement - RdRp) PlasmaConc->PD Effect Antiviral Effect (Viral Load Reduction, Survival) PD->Effect

Caption: Relationship between dose, exposure, and antiviral effect.

Conclusion

Preclinical animal models have been instrumental in characterizing the pharmacokinetic and pharmacodynamic properties of this compound. These studies have established its broad-spectrum efficacy, elucidated its mechanism of action, and revealed important complexities in its pharmacokinetic profile, such as the impact of the disease state on drug exposure. The quantitative data gathered from mouse, hamster, and non-human primate models have provided a rational basis for designing clinical trials and optimizing dosing strategies for various viral diseases. Continued research in relevant animal models remains essential for exploring the full therapeutic potential of this compound against emerging and re-emerging RNA viruses.

References

An In-depth Technical Guide on the Core Mechanism of Favipiravir's Effect on Viral RNA-dependent RNA Polymerase (RdRp)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Favipiravir (T-705) is a broad-spectrum antiviral agent that exhibits potent activity against a wide range of RNA viruses. Its primary mechanism of action involves the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral genome. This technical guide provides a comprehensive overview of the molecular interactions between this compound and viral RdRp, detailing its intracellular activation, dual inhibitory mechanisms, and the basis for its selective antiviral activity. The guide synthesizes key quantitative data from preclinical studies and outlines the fundamental experimental protocols used to elucidate its mechanism of action. Visual diagrams generated using Graphviz are provided to illustrate key pathways and experimental workflows.

Introduction

The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. This compound, a pyrazinecarboxamide derivative, has demonstrated efficacy against influenza viruses, arenaviruses, bunyaviruses, and filoviruses.[1] Its unique mechanism of action, targeting the highly conserved RdRp enzyme, underpins its broad-spectrum activity.[1][2] This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of this compound's molecular mechanism, supporting experimental data, and relevant methodologies.

Mechanism of Action: A Dual Approach to RdRp Inhibition

This compound is a prodrug that requires intracellular conversion to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[3][4] This activation is mediated by host cell enzymes through phosphoribosylation.[2][3] this compound-RTP functions as a purine nucleotide analog, which is recognized and incorporated by the viral RdRp into the nascent RNA strand.[4][5] The antiviral effect of this compound is primarily attributed to two distinct but complementary mechanisms: lethal mutagenesis and chain termination.

Lethal Mutagenesis

Lethal mutagenesis is a key antiviral mechanism of this compound.[6][7] Once incorporated into the viral RNA, this compound-RTP can be ambiguously paired with either cytosine or uracil during subsequent rounds of replication. This leads to an accumulation of G-to-A and C-to-T transition mutations in the viral genome.[7] The increased mutation frequency surpasses the virus's error threshold, resulting in the production of non-viable viral progeny and ultimately, the extinction of the viral population.[6][8] Studies on influenza A (H1N1) viruses have demonstrated that treatment with this compound leads to a significant increase in mutation frequency, generating a nonviable viral phenotype.[6][7]

Chain Termination

In addition to lethal mutagenesis, this compound-RTP can also act as a chain terminator, albeit through a non-obligate mechanism.[9][10] The incorporation of this compound-RTP into the growing RNA chain can slow down and, in some contexts, halt further elongation by the RdRp.[9][10] Cryo-electron microscopy studies of the SARS-CoV-2 RdRp in complex with this compound-RTP have revealed an unusual, nonproductive binding mode of the inhibitor at the catalytic site, which can explain its low rate of incorporation and its ability to suppress RNA replication.[9][10]

Data Presentation: Quantitative Analysis of this compound's Antiviral Activity

The following tables summarize the in vitro efficacy of this compound and its active metabolite, this compound-RTP, against various RNA viruses and their RdRp enzymes.

Table 1: In Vitro Anti-Influenza Virus Activity of this compound
Virus Type/Strain EC50 (µg/mL)
Influenza A, B, and C Viruses0.014 - 0.55

EC50 (50% effective concentration) values were determined in plaque reduction assays using Madin-Darby canine kidney (MDCK) cells.[7]

Table 2: Inhibitory Activity of this compound-RTP against Viral RdRp
Enzyme IC50 (µM)
Influenza Virus RdRp0.341

IC50 (50% inhibitory concentration) value was determined through in vitro polymerase activity assays.[7]

Table 3: Selectivity of this compound-RTP for Viral RdRp over Human Polymerases
Enzyme IC50 (µM)
Human DNA Polymerase α> 1000
Human DNA Polymerase β> 1000
Human DNA Polymerase γ> 1000
Human RNA Polymerase II905

These data highlight the high selectivity of this compound-RTP for the viral RdRp, which contributes to its favorable safety profile.[7]

Experimental Protocols: Methodologies for Studying this compound's Effect on RdRp

This section outlines the core experimental methodologies used to investigate the mechanism of action of this compound.

In Vitro RdRp Inhibition Assay

Objective: To quantify the direct inhibitory effect of this compound-RTP on the enzymatic activity of viral RdRp.

Methodology:

  • Enzyme and Template Preparation: Recombinant viral RdRp is expressed and purified. A suitable RNA template and primer are synthesized.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing the purified RdRp, the RNA template-primer duplex, ribonucleotide triphosphates (NTPs, including a radiolabeled or fluorescently labeled nucleotide), and varying concentrations of this compound-RTP.

  • Incubation: The reaction is initiated by the addition of the enzyme or NTPs and incubated at an optimal temperature for a defined period.

  • Quenching and Analysis: The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The amount of elongated RNA product is quantified using phosphorimaging or fluorescence scanning. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound-RTP concentration.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the effective concentration of this compound required to inhibit viral replication in a cellular context.

Methodology:

  • Cell Culture: A monolayer of susceptible cells (e.g., MDCK for influenza virus) is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known titer of the virus.

  • Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Lethal Mutagenesis Assay

Objective: To assess the mutagenic effect of this compound on the viral genome.

Methodology:

  • Serial Passage: The virus is serially passaged in cell culture in the presence of sub-lethal concentrations of this compound.

  • Viral RNA Extraction and Sequencing: After several passages, viral RNA is extracted from the culture supernatant. A specific region of the viral genome is amplified by RT-PCR and then cloned into a plasmid vector.

  • Sequence Analysis: A significant number of individual clones are sequenced to determine the mutation frequency and the types of mutations that have accumulated.

  • Data Analysis: The mutation frequency in the this compound-treated samples is compared to that of the untreated control. A significant increase in G-to-A and C-to-T transitions is indicative of lethal mutagenesis.[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Favipiravir_Mechanism cluster_activation Intracellular Activation cluster_inhibition RdRp Inhibition This compound This compound (Prodrug) Favipiravir_RMP This compound-RMP This compound->Favipiravir_RMP Phosphoribosylation (Host Enzymes) Favipiravir_RTP This compound-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Phosphorylation (Host Enzymes) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Replication Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Incorporation & Error Accumulation Chain_Termination Chain Termination RdRp->Chain_Termination Incorporation & Blockage Lethal_Mutagenesis->Viral_RNA Inhibition of Replication Chain_Termination->Viral_RNA Inhibition of Replication

Caption: Intracellular activation and dual inhibitory mechanisms of this compound on viral RdRp.

RdRp_Inhibition_Assay cluster_workflow In Vitro RdRp Inhibition Assay Workflow start Start prepare Prepare Reagents: - Purified RdRp - RNA Template/Primer - NTPs (labeled) - this compound-RTP start->prepare mix Combine Reagents in Reaction Buffer prepare->mix incubate Incubate at Optimal Temperature mix->incubate stop Stop Reaction incubate->stop separate Separate Products by Denaturing PAGE stop->separate quantify Quantify Elongated RNA separate->quantify analyze Calculate IC50 Value quantify->analyze end End analyze->end

Caption: Workflow for the in vitro RdRp inhibition assay.

Lethal_Mutagenesis_Assay cluster_workflow Lethal Mutagenesis Assay Workflow start Start passage Serially Passage Virus in Cell Culture with this compound start->passage extract Extract Viral RNA passage->extract amplify RT-PCR Amplification of Target Gene extract->amplify clone Clone PCR Products amplify->clone sequence Sequence Individual Clones clone->sequence analyze Analyze Mutation Frequency and Spectrum sequence->analyze end End analyze->end

Caption: Workflow for the lethal mutagenesis assay.

Conclusion

This compound's multifaceted mechanism of action against viral RdRp, combining lethal mutagenesis and chain termination, makes it a potent and broad-spectrum antiviral agent. Its high selectivity for the viral polymerase over host enzymes underscores its favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation RdRp inhibitors. A thorough understanding of its core mechanism is essential for optimizing its clinical use and for designing novel antiviral strategies to combat emerging viral threats.

References

Cellular uptake and metabolic activation of Favipiravir prodrug

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cellular Uptake and Metabolic Activation of Favipiravir

Abstract

This compound (T-705) is a broad-spectrum antiviral agent that demonstrates potent activity against a range of RNA viruses. As a prodrug, this compound requires intracellular metabolic conversion to its active form to exert its therapeutic effect. This process involves cellular uptake followed by a multi-step enzymatic cascade. This technical guide provides a detailed overview of the cellular transport and metabolic activation pathways of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core mechanisms to support researchers, scientists, and drug development professionals in understanding and investigating this antiviral agent.

Cellular Uptake of this compound

For this compound to be metabolically activated, it must first be transported across the cell membrane into the cytoplasm. While the precise transporters have not been fully elucidated, it is understood that this compound is effectively incorporated into host cells where it becomes a substrate for intracellular enzymes.[1] The efficiency of this uptake can be a determining factor in the overall antiviral efficacy of the drug.

G cluster_intracellular Intracellular Space (Cytoplasm) Favipiravir_ext This compound (Prodrug) Favipiravir_int This compound Favipiravir_ext->Favipiravir_int Cellular Uptake Activation Metabolic Activation Favipiravir_int->Activation Membrane Cell Membrane

Caption: High-level overview of this compound cellular uptake and activation.

Intracellular Metabolic Activation Pathway

Once inside the cell, this compound undergoes a crucial two-step activation process to be converted into its pharmacologically active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP or T-705-RTP).[2] This transformation is entirely dependent on host cell enzymes.[1][3]

  • Phosphoribosylation: The initial and rate-limiting step is the conversion of this compound to its monophosphate form, this compound-ribofuranosyl-5'-monophosphate (this compound-RMP). This reaction is catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4][5]

  • Phosphorylation: Following the initial conversion, cellular kinases sequentially phosphorylate this compound-RMP to its diphosphate and subsequently to its active triphosphate form, this compound-RTP.[3]

The active this compound-RTP is then recognized by the viral RNA-dependent RNA polymerase (RdRp), where it acts as a competitive inhibitor of purine nucleotides (GTP and ATP), disrupting viral genome replication and transcription.[2][3][6]

G cluster_enzymes Host Cell Enzymes This compound This compound (T-705) RMP This compound-RMP (T-705-RMP) This compound->RMP RTP This compound-RTP (T-705-RTP, Active Form) RMP->RTP Viral RdRp Inhibition Viral RdRp Inhibition RTP->Viral RdRp Inhibition HGPRT HGPRT HGPRT->this compound Kinases Cellular Kinases Kinases->RMP

Caption: Metabolic activation cascade of this compound within the host cell.

Quantitative Analysis of Uptake and Metabolism

The efficiency of this compound's metabolic activation can vary between different cell lines.[3] Quantitative analysis is essential to determine the intracellular concentration of the active metabolite, which directly correlates with its antiviral potency.

Table 1: Intracellular Metabolite Concentrations

Compound Cell Line Incubation Conditions Metabolite Concentration (pmol/10⁶ cells)
T-1105¹ MDCK 0.5 mM for 24h T-1105-RTP 841[3]

| T-1105¹ | MDCK | 1.0 mM for 24h | T-1105-RTP | 1,228[3] |

¹T-1105 is a structural analog of this compound.

Table 2: In Vitro Metabolic Conversion Efficiency

Substrate System Incubation Time Product Yield

| this compound (T-705) | MDCK Cell Extract | 25 hours | T-705-RMP | 35%[3] |

Table 3: Pharmacokinetic Parameters of this compound in Humans (Healthy Volunteers)

Parameter Value Description
Bioavailability ~97.6% The proportion of the administered dose that reaches systemic circulation.[2]
Volume of Distribution (Vd) 15 - 20 L The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[6]
Plasma Protein Binding 54% The extent to which this compound binds to proteins in the blood plasma.[6]
Elimination Half-Life 2 - 5.5 hours The time required for the concentration of the drug in the body to be reduced by one-half.[6]
Cmax (Day 1)² 64.56 µg/mL Maximum serum concentration after the first dose.[7]
Tmax (Day 1)² 1.5 hours Time to reach maximum serum concentration.[7]

| AUC₀₋₁₂ (Day 1)² | 446.09 µg·h/mL | Area under the concentration-time curve from 0 to 12 hours.[7] |

²Data from a study with a dosing regimen of 1600 mg twice daily on Day 1.[7]

Experimental Protocols

Analysis of Intracellular Metabolites via HPLC

This protocol is used to identify and quantify the intracellular levels of this compound and its phosphorylated metabolites.

Methodology:

  • Cell Culture and Treatment: Madin-Darbey Canine Kidney (MDCK) cells are cultured in appropriate media.[8] At near-confluency, the cells are treated with a known concentration of this compound for a specified duration.

  • Cell Lysis and Extraction: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. A lysis buffer (e.g., a methanol-based solution) is added to disrupt the cell membranes and precipitate proteins.

  • Sample Preparation: The cell lysate is centrifuged at high speed to pellet cellular debris. The supernatant, containing the intracellular metabolites, is collected.

  • HPLC Analysis: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.[8] Metabolites are separated on an appropriate column (e.g., a reverse-phase C18 column) and detected using a UV detector or mass spectrometer.

  • Quantification: The concentrations of this compound, this compound-RMP, and this compound-RTP are determined by comparing their peak areas to those of known standards.

G A 1. Seed and Culture MDCK Cells B 2. Treat Cells with This compound A->B C 3. Wash Cells and Perform Lysis B->C D 4. Centrifuge to Remove Cell Debris C->D E 5. Collect Supernatant (Contains Metabolites) D->E F 6. Inject Sample into HPLC System E->F G 7. Quantify Metabolites Against Standards F->G

References

Favipiravir: A Technical Guide for Emerging Infectious Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir is a broad-spectrum antiviral agent that has garnered significant attention for its potential role in combating emerging infectious diseases. Originally approved in Japan for the treatment of influenza, its unique mechanism of action against the RNA-dependent RNA polymerase (RdRp) enzyme makes it a promising candidate for a range of RNA viruses.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, in vitro efficacy, clinical trial data for various emerging pathogens, and detailed experimental protocols.

Mechanism of Action

This compound is a prodrug that is intracellularly converted to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2] This active metabolite acts as a purine analogue, competitively inhibiting the viral RdRp, a critical enzyme for the replication of many RNA viruses.[2][3] The incorporation of this compound-RTP into the nascent viral RNA strand leads to chain termination and can also induce lethal mutagenesis, further disrupting viral replication.[2][4]

Favipiravir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex This compound This compound (T-705) HGPRT HGPRT This compound->HGPRT PRPP PRPP PRPP->HGPRT Favipiravir_RMP This compound-RMP HGPRT->Favipiravir_RMP Phosphoribosylation Kinases Cellular Kinases Favipiravir_RTP This compound-RTP (Active Form) Kinases->Favipiravir_RTP Phosphorylation Favipiravir_RMP->Kinases RdRp RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Favipiravir_RTP->RdRp New_RNA Nascent Viral RNA RdRp->New_RNA RNA Synthesis Inhibition Inhibition RdRp->Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp Chain_Termination Chain Termination / Lethal Mutagenesis New_RNA->Chain_Termination Inhibition->New_RNA

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of this compound against various emerging RNA viruses.

Virus FamilyVirusCell LineEC₅₀ / IC₅₀ (µM)Reference
ArenaviridaeLassa VirusVero1.3 - 3.7[3]
FiloviridaeEbola VirusVero10 - 80[5]
FlaviviridaeYellow Fever VirusVero2.9 - 9.1[6]
FlaviviridaeWest Nile VirusVero4.5[3]
BunyaviridaeRift Valley Fever VirusVero0.2 - 1.1[6]
CoronaviridaeSARS-CoV-2Vero E661.88[7]
OrthomyxoviridaeInfluenza A (H1N1)MDCK0.19 - 22.48[8]
OrthomyxoviridaeInfluenza BMDCK0.09 - 0.33[8]
TogaviridaeChikungunya VirusVero3.5 - 25[9]
Human Pharmacokinetics of this compound

This table presents key pharmacokinetic parameters of this compound in healthy adult subjects.

ParameterValueConditionsReference
Cmax (Maximum Concentration) 51.5 µg/mL1600 mg BID Day 1, 600 mg BID Days 2-5[1]
Tmax (Time to Cmax) ~2 hoursSingle oral dose[1]
Half-life (t½) 2 - 5.5 hoursSingle oral dose[1]
Protein Binding 54%-[1]
Metabolism Aldehyde oxidase, Xanthine oxidase-[1]
Excretion Primarily renal (as metabolites)-[1]
Clinical Trials of this compound for Emerging Infectious Diseases

The following table summarizes key aspects of clinical trials of this compound for Ebola Virus Disease, Lassa Fever, and COVID-19.

DiseaseTrial PhaseDosing RegimenKey OutcomesReference
Ebola Virus Disease Phase 2 (JIKI trial)Day 0: 6000 mg; Days 1-9: 2400 mg/dayNo significant difference in mortality compared to historical controls. Well-tolerated.[5][10][5][11]
Lassa Fever Phase 2Oral this compound vs. IV ribavirinTo evaluate safety, tolerability, and pharmacokinetics.[12][13][14]
COVID-19 Phase 31600-1800 mg BID on Day 1, then 600-800 mg BID for up to 14 daysVaried results; some studies showed faster viral clearance and clinical improvement, while others showed no significant benefit.[15][16][7][15][17]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol is a representative method for determining the in vitro antiviral activity of this compound.

1. Cell Culture and Virus Preparation:

  • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well plates to form a confluent monolayer.[8]

  • Prepare serial dilutions of the virus stock in a serum-free medium.

2. Infection:

  • Wash the cell monolayer with phosphate-buffered saline (PBS).

  • Inoculate the cells with the virus dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.[8]

3. Treatment and Overlay:

  • Remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium (e.g., containing 1% methylcellulose or agarose) with varying concentrations of this compound.[18]

4. Incubation and Staining:

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).

  • After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.[18]

5. Data Analysis:

  • Count the number of plaques in each well.

  • The concentration of this compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC₅₀.[8]

Plaque_Reduction_Assay_Workflow start Start cell_culture 1. Seed cells in 6-well plates to form a monolayer start->cell_culture virus_dilution 2. Prepare serial dilutions of virus stock cell_culture->virus_dilution infection 3. Infect cell monolayer with virus dilutions (1 hr) virus_dilution->infection wash1 4. Wash cells with PBS infection->wash1 treatment 5. Add overlay medium with varying this compound concentrations wash1->treatment incubation 6. Incubate for plaque formation (2-4 days) treatment->incubation fix_stain 7. Fix and stain cells (e.g., with crystal violet) incubation->fix_stain plaque_count 8. Count plaques fix_stain->plaque_count calculate_ec50 9. Calculate EC50 value plaque_count->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for a plaque reduction assay.

Clinical Trial Protocol for an Emerging Infectious Disease (Representative)

This outlines a general protocol for a randomized controlled trial of this compound.

1. Study Design and Population:

  • A multicenter, randomized, double-blind, placebo-controlled trial.[7]

  • Enroll adult patients with laboratory-confirmed infection (e.g., by RT-PCR).[12][17]

  • Inclusion criteria may include symptom duration and severity.[17]

2. Randomization and Blinding:

  • Patients are randomly assigned to receive either this compound or a matching placebo.[7]

  • Both patients and investigators are blinded to the treatment allocation.

3. Intervention:

  • This compound arm: Oral administration of a loading dose (e.g., 1800 mg twice daily on day 1) followed by a maintenance dose (e.g., 800 mg twice daily for a specified duration).[7]

  • Placebo arm: Administration of a matching placebo on the same schedule.[7]

4. Data Collection and Endpoints:

  • Primary endpoint: Time to viral clearance, as determined by RT-PCR from nasopharyngeal swabs.[7]

  • Secondary endpoints: Time to clinical improvement, duration of hospitalization, need for supplemental oxygen, and adverse events.[19]

  • Collect baseline demographic and clinical data, and conduct regular assessments throughout the trial.

5. Statistical Analysis:

  • The primary and secondary endpoints are compared between the this compound and placebo groups using appropriate statistical methods (e.g., time-to-event analysis).[7]

Clinical_Trial_Workflow start Start: Patient Screening enrollment Informed Consent and Enrollment start->enrollment randomization Randomization (1:1) enrollment->randomization favipiravir_arm Arm A: this compound (Loading + Maintenance Dose) randomization->favipiravir_arm Group 1 placebo_arm Arm B: Placebo randomization->placebo_arm Group 2 follow_up Follow-up and Data Collection (Clinical, Virological, Safety) favipiravir_arm->follow_up placebo_arm->follow_up primary_endpoint Primary Endpoint Analysis (e.g., Time to Viral Clearance) follow_up->primary_endpoint secondary_endpoint Secondary Endpoint Analysis (e.g., Clinical Improvement) primary_endpoint->secondary_endpoint end End: Study Conclusion secondary_endpoint->end

References

Favipiravir's Early-Stage Research for Arenavirus and Bunyavirus Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has demonstrated significant potential against a wide range of RNA viruses.[1][2] Developed by Toyama Chemical Co., Ltd., it selectively and potently inhibits the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses.[3][4] This technical guide provides an in-depth overview of the early-stage research on this compound's efficacy and mechanism of action against two families of viruses known to cause severe and often fatal hemorrhagic fevers: Arenaviridae and Bunyaviridae.[1][4] The information presented is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to become active.[5][6] Once inside the cell, it undergoes phosphoribosylation to become its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[1][4]

This active metabolite mimics purine nucleosides (adenosine and guanosine) and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).[7][8] The primary antiviral mechanism of this compound is the selective inhibition of this viral RdRp.[1][4] This inhibition disrupts viral replication and transcription through two main proposed pathways:

  • Lethal Mutagenesis: this compound-RTP is incorporated into the nascent viral RNA strand. This incorporation is not always read correctly by the polymerase during subsequent replication cycles, leading to an accumulation of mutations that exceeds the virus's error threshold, resulting in non-viable viral progeny.[7][8]

  • Chain Termination: The incorporation of this compound-RTP into the growing RNA chain can also prevent further elongation, effectively terminating the replication process.[5]

The antiviral activity of this compound can be reversed by the addition of purine bases and nucleosides in cell culture, but not by pyrimidines, which supports its role as a purine analog.[9][10] Importantly, this compound-RTP does not significantly inhibit mammalian DNA-dependent RNA or DNA polymerases, which accounts for its selective activity against viruses.[3]

G cluster_cell Host Cell Favipiravir_RTP This compound-RTP (Active Form) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Recognized as purine substrate Inhibition Inhibition Favipiravir_RTP->Inhibition Replication Viral RNA Replication & Transcription RdRp->Replication Mutagenesis Lethal Mutagenesis Replication->Mutagenesis Termination Chain Termination Replication->Termination NonViable Non-viable Virus Mutagenesis->NonViable Termination->NonViable Inhibition->Replication Favipiravir_Prodrug This compound (Prodrug) Metabolism Intracellular Phosphoribosylation Favipiravir_Prodrug->Metabolism Enters Cell Metabolism->Favipiravir_RTP

Figure 1: Proposed mechanism of action for this compound.

In Vitro Efficacy

Numerous studies have demonstrated this compound's potent antiviral activity against a range of arenaviruses and bunyaviruses in cell culture. The tables below summarize key quantitative data from these early-stage in vitro experiments.

Table 1: In Vitro Activity of this compound Against Arenaviruses
VirusStrainCell LineAssay TypeEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
Junín Virus (JUNV)Candid 1VeroCPE Reduction0.94>1000>1064[1]
Junín Virus (JUNV)RomeroVero E6Virus Yield Reduction~10-20>1000>50-100[11]
Machupo Virus (MACV)CarvalloVero E6Virus Yield Reduction~10-20>1000>50-100[11]
Guanarito Virus (GTOV)INH-95551Vero E6Virus Yield Reduction~10-20>1000>50-100[11]
Pichinde Virus (PICV)-VeroCPE Reduction0.79>1000>1266[1]
Lassa Virus (LASV)JosiahVeroVirus Yield Reduction (EC₉₀)11.1>1000>90[1]
Tacaribe Virus (TCRV)-VeroCPE Reduction0.79>1000>1266[1]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); CPE: Cytopathic Effect.

Table 2: In Vitro Activity of this compound Against Bunyaviruses
VirusStrainCell LineAssay TypeEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
Rift Valley Fever Virus (RVFV)MP-12Vero E6CPE Reduction1.8>1000>556[12]
La Crosse Virus (LACV)---4.8>1000>195[3]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)------[12]
Punta Toro Virus (PTV)------[12]
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)------[12]

In Vivo Efficacy in Animal Models

Preclinical studies using various animal models have been crucial in evaluating the therapeutic potential of this compound. These studies have shown that oral administration of this compound can protect animals from lethal infections even when treatment is initiated after the onset of clinical symptoms.

Table 3: In Vivo Efficacy of this compound in Arenavirus and Bunyavirus Infection Models
VirusAnimal ModelTreatment Regimen (mg/kg/day)Treatment Start TimeKey OutcomesReference
Pichinde Virus (PICV)Hamster1004 days post-infectionIncreased survival rate[9]
Pichinde Virus (PICV)Guinea Pig3007 days post-infection100% survival; reduced fever, viremia, and tissue damage markers (AST)[13][14]
Ebinur Lake Virus (EBIV)BALB/c Mouse3002 days pre-infectionProlonged survival (median 7 vs 5 days); 10-100 fold reduction in serum virus titers[15][16][17]
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)IFNAR-/- Mouse120 or 2004 days post-infectionHigh survival rates[18]
Rift Valley Fever Virus (RVFV)Mouse--Reduced infectivity[12]
Punta Toro Virus (PTV)Rodent--Promising results[12]

AST: Aspartate aminotransferase; IFNAR-/-: Type I interferon receptor knockout.

Experimental Protocols & Workflows

Detailed methodologies are critical for the replication and validation of scientific findings. Below are generalized workflows for common in vitro and in vivo experiments used in the evaluation of this compound.

In Vitro Antiviral Assay Workflow

In vitro assays are the first step in determining a compound's antiviral activity. A common method is the cytopathic effect (CPE) reduction assay or a virus yield reduction assay.

Methodology:

  • Cell Seeding: Appropriate host cells (e.g., Vero E6) are seeded in multi-well plates and incubated to form a confluent monolayer.

  • Drug Preparation: this compound is serially diluted to create a range of concentrations for testing.

  • Infection: The cell monolayer is infected with a predetermined amount of the arenavirus or bunyavirus.

  • Treatment: Immediately after infection, the diluted this compound is added to the wells. Control wells receive a placebo.

  • Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE.

  • Quantification: The antiviral effect is quantified. For CPE reduction, cell viability can be measured using dyes like neutral red or crystal violet. For yield reduction, viral titers in the supernatant are determined via plaque assay.

  • Data Analysis: The EC₅₀ (the concentration of drug that inhibits viral replication by 50%) and CC₅₀ (the concentration that causes 50% cytotoxicity in uninfected cells) are calculated to determine the selectivity index (SI = CC₅₀/EC₅₀).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed host cells in multi-well plates e1 Infect cell monolayer with virus p1->e1 p2 Prepare serial dilutions of this compound e2 Add drug dilutions to wells p2->e2 e1->e2 e3 Incubate for several days e2->e3 a1 Quantify viral replication (e.g., CPE, Plaque Assay) e3->a1 a2 Calculate EC50, CC50, and Selectivity Index a1->a2

Figure 2: General workflow for an in vitro antiviral assay.

In Vivo Efficacy Study Workflow

Animal models are essential for assessing the efficacy, safety, and pharmacokinetics of an antiviral drug in a living organism.

Methodology:

  • Acclimatization: Animals (e.g., guinea pigs, mice) are acclimatized to the laboratory environment.

  • Virus Challenge: Animals are challenged with a lethal dose of the virus (e.g., Pichinde virus) via a specified route (e.g., intraperitoneal).

  • Group Assignment: Animals are randomly assigned to treatment groups (e.g., this compound at different doses, ribavirin as a positive control, placebo as a negative control).

  • Treatment Administration: Treatment is initiated at a specified time point (e.g., 7 days post-infection). This compound is typically administered orally, twice daily, for a set duration (e.g., 14 days).[14]

  • Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, fever, and mortality.

  • Sample Collection: Blood samples are collected at various time points to measure viral load (viremia) and biomarkers of tissue damage (e.g., serum AST levels).[13]

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints include changes in body weight, temperature, and viral titers in blood and organs.

G start Animal Acclimatization challenge Lethal Virus Challenge start->challenge grouping Randomize into Treatment Groups challenge->grouping treatment Administer this compound, Control, or Placebo grouping->treatment monitoring Daily Monitoring: - Survival - Weight - Temperature treatment->monitoring sampling Periodic Blood Sampling: - Viral Load - Biomarkers treatment->sampling endpoint Endpoint Analysis monitoring->endpoint sampling->endpoint

Figure 3: General workflow for an in vivo efficacy study.

Resistance Profile

While resistance to many antiviral drugs is a significant concern, early research suggests that this compound has a relatively high barrier to resistance.[19] In studies with influenza virus, no resistant strains were isolated after 30 serial passages in vitro.[2] However, one study on Junin virus did isolate a this compound-resistant mutant, which had amino acid substitutions in both the RdRp (N462D) and the glycoprotein precursor (A168T).[7] This highlights the need for continued monitoring for potential resistance as the drug is explored for wider applications.

Conclusion

Early-stage research provides compelling evidence for the potent antiviral activity of this compound against a broad range of pathogenic arenaviruses and bunyaviruses. Its unique mechanism of action, targeting the conserved viral RdRp, underpins its broad-spectrum efficacy.[1][4] Both in vitro and in vivo studies have demonstrated significant inhibition of viral replication and protection against lethal disease in animal models.[9][13] These promising preclinical findings support the further clinical development of this compound as a much-needed therapeutic option for severe and neglected hemorrhagic fevers caused by these viruses.

References

Methodological & Application

Standard Laboratory Protocols for Favipiravir Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir is a broad-spectrum antiviral agent that has shown efficacy against a range of RNA viruses. It functions as a prodrug, meaning it is converted into its active form, this compound-RTP (ribofuranosyl-5'-triphosphate), within the host's cells.[1][2] This active form then targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many viruses.[1][2][3][4] The primary mechanisms of action are believed to be the termination of the viral RNA chain and the induction of lethal mutations in the viral genome.[3][4]

These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity. The described assays are fundamental for determining the efficacy and cytotoxicity of the compound, which are critical parameters in the drug development process.

Mechanism of Action of this compound

This compound is intracellularly converted to its active form, this compound-RTP, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking purine nucleosides, it can be incorporated into the nascent viral RNA strand, leading to two primary antiviral effects: chain termination, which halts further elongation of the viral RNA, and lethal mutagenesis, which introduces a high number of mutations into the viral genome, resulting in non-viable viral progeny.[2][3]

Favipiravir_Mechanism_of_Action cluster_cell This compound This compound (Prodrug) Cell Host Cell Favipiravir_RTP This compound-RTP (Active Form) Cell->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Viral_RNA Viral RNA Replication RdRp->Viral_RNA Mediates Chain_Termination Chain Termination RdRp->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Inhibition Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various influenza viruses and SARS-CoV-2. The 50% effective concentration (EC50) is the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of this compound against Influenza Viruses

Virus StrainCell LineEC50 (µM)Reference
Influenza A/California/07/2009 (H1N1)MDCK1.9 - 7.8[2]
Influenza A/Hong Kong/2369/2009 (H1N1, Oseltamivir-resistant)MDCK7.8[2]
Seasonal Influenza A and B strainsMDCK0.19 - 22.48[1][3]
Avian Influenza A(H5N1)MDCK0.014 - 0.55 µg/mL[4]
Avian Influenza A(H7N9)MDCKNot specified[5]

Table 2: Antiviral Activity and Cytotoxicity of this compound against Coronaviruses

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Vero E661.88>400>6.46[5]
SARS-CoV-2Vero E6>100Not specifiedNot specified[5]
Human Coronavirus NL63 (HCoV-NL63)Caco-20.6203>1000>1612[6]

Experimental Protocols

Plaque Reduction Assay

This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound. It measures the reduction in the number of viral plaques formed in a cell monolayer in the presence of the test compound.

Plaque_Reduction_Assay_Workflow A Seed cells in multi-well plates (e.g., MDCK for Influenza) C Infect cell monolayers with virus A->C B Prepare serial dilutions of this compound D Add this compound dilutions to infected cells B->D C->D E Overlay with semi-solid medium (e.g., Avicel) D->E F Incubate for plaque development E->F G Fix and stain the cells F->G H Count plaques and calculate EC50 G->H

Caption: Workflow for a Plaque Reduction Assay.

Detailed Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density of 3 x 10^5 cells/mL and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[7]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., cell culture medium). Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of the influenza virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Addition: After the incubation period, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay: Add a semi-solid overlay medium, such as Avicel or agarose, to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.[7]

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

  • Plaque Visualization: After incubation, fix the cells with a solution such as 10% neutral buffered formalin and stain with a dye like crystal violet to visualize the plaques.[8]

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound. It is a sensitive method to determine the inhibitory effect of a compound on viral replication.

Viral_Yield_Reduction_Assay_Workflow A Seed cells in multi-well plates C Infect cells with a known multiplicity of infection (MOI) A->C B Prepare serial dilutions of this compound D Add this compound dilutions to infected cells B->D C->D E Incubate for one viral replication cycle D->E F Harvest supernatant containing progeny virus E->F G Titer the harvested virus (e.g., by plaque assay or TCID50) F->G H Calculate the reduction in viral yield and EC50 G->H

Caption: Workflow for a Viral Yield Reduction Assay.

Detailed Methodology:

  • Cell Seeding: Seed appropriate host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Virus Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI), which is the ratio of infectious virus particles to the number of cells.

  • Compound Addition: Immediately after infection, add the prepared dilutions of this compound to the cells.

  • Incubation: Incubate the plates for a duration that allows for one complete viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: After incubation, collect the cell culture supernatant, which contains the newly produced progeny virus.

  • Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard titration method, such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.

  • Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the virus control. The EC50 is then determined by plotting the percentage of viral yield reduction against the drug concentration.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for assessing the toxicity of the antiviral compound to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Cytotoxicity_Assay_Workflow A Seed cells in a 96-well plate C Add this compound dilutions to the cells A->C B Prepare serial dilutions of this compound B->C D Incubate for a period equivalent to the antiviral assay C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at a specific wavelength G->H I Calculate cell viability and CC50 H->I

References

Application Note & Protocol: Determining the Antiviral Activity (EC50/IC50) of Favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of the experimental protocols required to determine the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) of Favipiravir against various RNA viruses. It includes a summary of known values, detailed methodologies for key assays, and the mechanism of action.

Introduction to this compound

This compound (T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] It is a prodrug that, once metabolized intracellularly, selectively targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many viruses.[3][4] Accurately determining the EC50 and IC50 values is a critical step in evaluating its potential as a therapeutic agent for specific viral infections. The EC50 represents the concentration of a drug that provides 50% of its maximal effect, while the IC50 measures the concentration required to inhibit a specific biological or biochemical function (like viral replication) by 50%.

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular process. As a prodrug, it must be converted into its active form to inhibit viral replication.

  • Cellular Uptake: this compound is taken up by host cells.

  • Metabolic Activation: Inside the cell, host enzymes metabolize this compound through phosphoribosylation and subsequent phosphorylation to form its active metabolite, this compound ribofuranosyl-5′-triphosphate (this compound-RTP).[1][2][3]

  • RdRp Inhibition: this compound-RTP acts as a purine nucleoside analog and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp).[1][4]

  • Antiviral Effect: This inhibition disrupts viral genome replication and transcription through two primary mechanisms: lethal mutagenesis, where the incorporation of this compound-RTP into the viral RNA strand induces a high rate of fatal mutations, and/or chain termination, which prematurely halts the elongation of the viral RNA.[2][3]

Favipiravir_Mechanism_of_Action This compound This compound (Prodrug) Uptake Cellular Uptake This compound->Uptake Metabolism Phosphoribosylation & Phosphorylation Uptake->Metabolism Favipiravir_RTP This compound-RTP (Active Form) Metabolism->Favipiravir_RTP Inhibition Inhibition Favipiravir_RTP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Effect Lethal Mutagenesis & Chain Termination Replication->Effect Leads to Inhibition->Replication Blocks Activity Antiviral_Assay_Workflow A 1. Cell Culture Prepare confluent host cell monolayers in 96-well plates. B 2. Compound Dilution Prepare serial dilutions of this compound. A->B E 5. Cytotoxicity Assay (Parallel) Treat uninfected cells with identical compound dilutions to assess cytotoxicity. A->E Parallel Experiment C 3. Infection & Treatment Add compound dilutions to cells, followed by virus inoculation. B->C D 4. Incubation Incubate plates for a defined period (e.g., 48-72h) to allow virus replication and/or CPE development. C->D F 6. Quantify Viral Activity Measure endpoint (e.g., CPE, plaque number, viral yield) using an appropriate method. D->F G 7. Quantify Cell Viability Measure endpoint for cytotoxicity (e.g., MTS/MTT assay). E->G H 8. Data Analysis Calculate EC50, CC50, and Selectivity Index (SI). F->H G->H CPE_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 prep_drug Prepare this compound serial dilutions incubate1->prep_drug add_drug Add drug dilutions to cells prep_drug->add_drug add_virus Infect cells with virus (except cell controls) add_drug->add_virus incubate2 Incubate until CPE develops in virus control add_virus->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4 hours add_mts->incubate3 read Read absorbance incubate3->read analyze Calculate EC50 read->analyze end End analyze->end

References

High-Throughput Screening Assays for Favipiravir Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Favipiravir (T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses, including influenza viruses, Ebola virus, and SARS-CoV-2.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[3][4] As a prodrug, this compound is intracellularly converted to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP), which is then incorporated into the nascent viral RNA strand, leading to either chain termination or lethal mutagenesis.[5] The development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles is a key objective in antiviral drug discovery. High-throughput screening (HTS) assays are essential tools for rapidly evaluating large libraries of these derivatives to identify promising lead compounds.

These application notes provide an overview of the key HTS assays for the evaluation of this compound derivatives and detailed protocols for their implementation.

Mechanism of Action of this compound

This compound acts as a molecular mimic of a purine nucleoside. After entering the host cell, it undergoes a two-step enzymatic conversion to its active triphosphate form. This active metabolite is then recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the growing viral RNA chain. This incorporation can disrupt viral replication through two primary mechanisms:

  • Chain Termination: The presence of the modified base can halt the elongation of the RNA strand, preventing the synthesis of full-length viral genomes.

  • Lethal Mutagenesis: The ambiguous base-pairing properties of incorporated this compound can lead to an accumulation of mutations in the viral genome during subsequent rounds of replication, resulting in non-viable viral progeny.

Favipiravir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Prodrug) Favipiravir_RMP This compound-RMP This compound->Favipiravir_RMP Phosphoribosylation (HGPRT) Favipiravir_RDP This compound-RDP Favipiravir_RMP->Favipiravir_RDP Phosphorylation Favipiravir_RTP This compound-RTP (Active) Favipiravir_RDP->Favipiravir_RTP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Leads to Chain_Termination Chain Termination RdRp->Chain_Termination Leads to CPE_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add serially diluted This compound derivatives incubate1->add_compounds infect_cells Infect with virus (e.g., Influenza) add_compounds->infect_cells incubate2 Incubate 48-72h infect_cells->incubate2 stain_cells Stain with Crystal Violet incubate2->stain_cells read_plate Read absorbance at 570nm stain_cells->read_plate analyze_data Calculate EC50 and CC50 read_plate->analyze_data analyze_data->end

References

Application Notes and Protocols for In-Vivo Testing of Favipiravir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models for the in-vivo evaluation of Favipiravir, a broad-spectrum antiviral agent. The following sections detail the mechanism of action, experimental protocols, and key efficacy data derived from preclinical studies against various RNA viruses, with a particular focus on SARS-CoV-2 and Ebola virus.

Mechanism of Action

This compound is a prodrug that, once inside the cell, is converted to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][3] The primary mechanism of action of this compound-RTP is the selective inhibition of the RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2][3] By mimicking a purine nucleotide, this compound-RTP is incorporated into the nascent viral RNA strand, leading to two main antiviral effects: chain termination, which halts further elongation of the viral RNA, and lethal mutagenesis, where the incorporation of the drug leads to an accumulation of errors in the viral genome, rendering the resulting virus particles non-infectious.[1][2][4][5]

Favipiravir_Mechanism_of_Action cluster_cell Host Cell This compound This compound (Prodrug) Favipiravir_RTP This compound-RTP (Active Form) This compound->Favipiravir_RTP Intracellular Phosphoribosylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis NonViable_Virus Non-Viable Virus (Lethal Mutagenesis) RdRp->NonViable_Virus Error-Prone Replication Chain_Termination Chain Termination RdRp->Chain_Termination Incorporation of This compound-RTP Viral_RNA Viral RNA Template Viral_RNA->RdRp Template Binding Virus RNA Virus Virus->this compound Enters Cell

Caption: Mechanism of action of this compound within a host cell.

Animal Models for SARS-CoV-2

The Syrian hamster has emerged as a key model for studying SARS-CoV-2 infection and for the preclinical evaluation of antiviral therapies like this compound.[4][6][7][8][9] This model recapitulates key features of mild to moderate human COVID-19, including high viral replication in the lungs and observable clinical signs of disease.[6][10]

Summary of Efficacy Data in SARS-CoV-2 Hamster Models
ParameterThis compound DoseRoute of AdministrationTreatment ScheduleKey FindingsReference
Viral Titer in Lungs 200 mg/kg/dayOral (gavage)Twice daily for 4 days, starting 1 hour post-infectionSignificant reduction in infectious virus titers.[4][9]
Viral Titer in Lungs ~700-1400 mg/kg/dayIntraperitonealThree times a day for 2 days, starting at time of infectionDramatic reduction of infectious titers in lungs.[6]
Viral RNA in Lungs 200 mg/kg/dayOral (gavage)Twice daily for 4 days, starting 1 hour post-infectionModest reduction in viral RNA levels.[4][9]
Lung Histopathology 200 mg/kg/dayOral (gavage)Twice daily for 4 days, starting 1 hour post-infectionMarkedly improved lung histopathology.[4][9]
Transmission High DoseOral (gavage)Prophylactic treatmentDecreased virus transmission by direct contact.[4][9]
Clinical Alleviation ~700-1400 mg/kg/dayIntraperitonealThree times a day for 2 days, starting at time of infectionAlleviation of clinical signs of disease.[6]
Experimental Protocol: this compound Efficacy in a Syrian Hamster Model of SARS-CoV-2

This protocol outlines a typical experiment to assess the antiviral efficacy of this compound in Syrian hamsters infected with SARS-CoV-2.

1. Animal Husbandry and Acclimatization:

  • Source 6- to 8-week-old male Syrian hamsters.

  • House animals in appropriate containment facilities (e.g., BSL-3) with ad libitum access to food and water.

  • Allow for a 7-day acclimatization period before the start of the experiment.

2. Virus Strain and Inoculation:

  • Use a well-characterized strain of SARS-CoV-2 (e.g., BetaCov/Belgium/GHB-03021/2020).[10]

  • Anesthetize hamsters with isoflurane.

  • Inoculate animals intranasally with a viral dose of 1 x 10^5 TCID50 in a volume of 50 µL.[6]

3. This compound Formulation and Administration:

  • Prepare this compound suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer this compound or placebo via oral gavage or intraperitoneal injection at the specified doses and schedule. A common therapeutic regimen is to start treatment shortly after infection.[4][9]

4. Monitoring and Sample Collection:

  • Monitor body weight and clinical signs of disease daily.

  • At predetermined time points (e.g., day 4 post-infection), euthanize a subset of animals.

  • Collect lung tissue for virological and histopathological analysis.

5. Endpoint Analysis:

  • Viral Load Quantification: Homogenize lung tissue and determine viral titers (TCID50 assay) and viral RNA levels (RT-qPCR).[4][6]

  • Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.[4][9]

  • Statistical Analysis: Compare outcomes between this compound-treated and placebo groups using appropriate statistical tests (e.g., Mann-Whitney U test).[4]

Experimental_Workflow_Hamster_Model cluster_pre_infection Pre-Infection cluster_infection_treatment Infection and Treatment cluster_monitoring_analysis Monitoring and Analysis Acclimatization Animal Acclimatization (7 days) Infection SARS-CoV-2 Inoculation (Intranasal) Acclimatization->Infection Treatment This compound/Placebo Administration (e.g., Oral Gavage) Infection->Treatment Initiate Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia and Sample Collection (e.g., Day 4 p.i.) Monitoring->Euthanasia Analysis Endpoint Analysis (Viral Load, Histopathology) Euthanasia->Analysis

References

Application Notes and Protocols for the Quantification of Favipiravir and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Favipiravir and its primary metabolites in various biological matrices. The protocols are designed to be a valuable resource for researchers in drug development, clinical pharmacology, and virology, enabling accurate and reproducible quantification for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.

Introduction

This compound is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses. It functions as a prodrug, undergoing intracellular conversion to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP), which selectively inhibits viral RNA-dependent RNA polymerase.[1][2][3] The primary metabolic pathway in the body involves hydroxylation by aldehyde oxidase and xanthine oxidase to an inactive metabolite known as M1.[2] Accurate quantification of this compound and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.

This document outlines validated analytical methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the determination of this compound and its metabolites in biological samples such as plasma and serum.

Metabolic Pathway of this compound

This compound is administered as a prodrug and undergoes intracellular phosphoribosylation to form the active metabolite, this compound-RTP.[4] This active form acts as a substrate for the viral RNA-dependent RNA-polymerase (RdRp), leading to the inhibition of viral replication.[4] The main route of elimination is through metabolism to an inactive hydroxylated form (M1).[2]

Favipiravir_Metabolism This compound This compound (Prodrug) Favipiravir_RMP This compound-RMP This compound->Favipiravir_RMP  Intracellular  Phosphoribosylation M1_Metabolite M1 (Inactive Metabolite) (Hydroxylated) This compound->M1_Metabolite  Aldehyde Oxidase &  Xanthine Oxidase Favipiravir_RTP This compound-RTP (Active) Favipiravir_RMP->Favipiravir_RTP  Kinases Inhibition Inhibition of Viral RNA Polymerase Favipiravir_RTP->Inhibition

Fig. 1: Metabolic activation and inactivation pathway of this compound.

General Experimental Workflow for Quantification

The quantification of this compound and its metabolites from biological samples typically involves sample preparation to remove interfering substances, followed by chromatographic separation and detection.

Quantification_Workflow Start Biological Sample (e.g., Plasma, Serum) SamplePrep Sample Preparation Start->SamplePrep ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) SamplePrep->ProteinPrecipitation Microextraction Microextraction (e.g., LLE, SPE) SamplePrep->Microextraction Analysis Chromatographic Separation & Detection SamplePrep->Analysis LCMS LC-MS/MS Analysis->LCMS HPLCUV HPLC-UV Analysis->HPLCUV DataProcessing Data Acquisition & Processing Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification

Fig. 2: General workflow for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated analytical methods for this compound and its metabolite M1.

Table 1: LC-MS/MS Methods for this compound Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Internal StandardReference
Human Plasma50 - 15,00050This compound-13C3[5]
Human Plasma500 - 50,00050013C, 15N-Favipiravir[6]
Human Plasma80 - 30,00080[13C15N] this compound[7]
Rat Plasma2 - 402Remdesivir[8][9]
Human Serum48 - 50,000 (Negative Ion Mode)48Atorvastatin[10]
Human Serum62 - 50,000 (Positive Ion Mode)62Atorvastatin[10]
Human & Hamster Plasma500 - 100,000500Not specified[11][12]

Table 2: LC-MS/MS Method for this compound and Metabolite M1 Quantification

AnalyteBiological MatrixLinearity Range (µg/mL)LLOQ (µg/mL)Reference
This compoundHuman & Hamster Plasma0.5 - 1000.5[11][12][13]
M1Human & Hamster Plasma0.25 - 300.25[11][12][13]

Table 3: HPLC-UV Methods for this compound Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (µg/mL)Wavelength (nm)Reference
Human Plasma25 - 80,000Not SpecifiedNot Specified[14][15]
Pharmaceutical Formulation10 - 100 (µg/mL)3.6315[16]
Human Plasma0.25 - 200 (µg/mL)0.25323[5][17]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on a validated method utilizing protein precipitation for sample preparation.[6][7]

1. Materials and Reagents:

  • This compound analytical standard

  • 13C, 15N-Favipiravir (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Stock and Working Solutions Preparation:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 13C, 15N-Favipiravir in methanol.

  • Working Internal Standard Solution (25 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking appropriate amounts of this compound working solutions into blank human plasma to achieve the desired concentration range.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma samples (calibrators, QCs, and unknowns) into microcentrifuge tubes.

  • Add 20 µL of the working internal standard solution (25 µg/mL) to each tube.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 50 µL of the clear supernatant to a clean tube.

  • Add 950 µL of a methanol-water mixture (80:20, v/v).

  • Vortex mix and transfer to autosampler vials for analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: Synergi Polar-RP 150 x 2.1 mm, 4 µm or equivalent

  • Mobile Phase A: 0.2% Formic acid in water

  • Mobile Phase B: 0.2% Formic acid in methanol

  • Flow Rate: 600 µL/min

  • Gradient Program:

    • 0-0.8 min: 20% B

    • 0.8-2.8 min: 20% to 80% B

    • 2.8-3.0 min: 80% B

    • 3.0-3.2 min: 80% to 20% B

    • 3.2-6.0 min: 20% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 158.1 → 113.1

    • 13C, 15N-Favipiravir: m/z 159.1 → 114.1

5. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Protocol 2: Simultaneous Quantification of this compound and M1 by UPLC-MS/MS

This protocol enables the simultaneous measurement of the parent drug and its major metabolite.[11][12][13]

1. Materials and Reagents:

  • This compound and M1 analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human or hamster plasma)

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of this compound and M1 in methanol.

  • Prepare combined working solutions for calibration standards and QCs by diluting the stock solutions.

3. Sample Preparation (Protein Precipitation):

  • Use a simple protein precipitation method with acetonitrile.

  • To a volume of plasma, add three volumes of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

4. UPLC-MS/MS Conditions:

  • UPLC System: Acquity UPLC or equivalent

  • Column: Acquity UPLC HSS T3 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.05% Formic acid in water

  • Mobile Phase B: 0.05% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Total Run Time: 6 minutes

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive and Negative Electrospray Ionization (ESI)

  • MRM Transitions:

    • This compound (ESI+): m/z 158 → 141

    • M1 (ESI-): m/z 172 → 113

5. Data Analysis:

  • Perform quantification using an internal or external standard method with appropriate calibration curves for each analyte.

Protocol 3: HPLC-UV Quantification of this compound in Human Plasma

This protocol describes a method using homogeneous liquid-liquid microextraction for sample clean-up followed by HPLC-UV detection.[14][15]

1. Materials and Reagents:

  • This compound analytical standard

  • Tetrahydrofuran (THF)

  • Fructose

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • Human plasma

2. Sample Preparation (Sugaring-out Homogeneous Liquid-Liquid Microextraction):

  • To a plasma sample, add 500 µL of THF (as an extractant).

  • Add 1400 mg of fructose (as a phase-separating agent).

  • Vortex to mix thoroughly and induce phase separation.

  • Centrifuge to separate the layers.

  • Collect the upper organic layer (THF containing this compound).

  • Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

3. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with UV detector

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer (pH 3.1) in a ratio of 30:10:60 (v/v/v).

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 323 nm

  • Injection Volume: 20 µL

4. Data Analysis:

  • Quantify this compound based on the peak area at the specified wavelength.

  • Use a calibration curve prepared in the same biological matrix to determine the concentration in unknown samples.

References

Application Notes: Favipiravir as a Positive Control in Antiviral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that selectively and potently inhibits the RNA-dependent RNA polymerase (RdRp) of a wide range of RNA viruses.[1] Originally approved in Japan for treating influenza strains unresponsive to other antivirals, its robust mechanism of action and broad efficacy make it an ideal positive control for in vitro and in vivo antiviral screening and research experiments.[2][3] this compound acts as a prodrug, meaning it is converted into its active form intracellularly, which then targets the highly conserved RdRp enzyme essential for the replication of many viruses.[4][5] This document provides detailed application notes, experimental protocols, and performance data for using this compound as a positive control.

Mechanism of Action

This compound is a pyrazinecarboxamide derivative that functions as a prodrug.[1][3] Upon entering the host cell, it undergoes phosphoribosylation to become its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[1][4] This active metabolite mimics purine nucleosides (adenosine or guanosine) and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp).[5][6][7]

The primary mechanisms of viral inhibition by this compound-RTP are:

  • Chain Termination: Incorporation of this compound-RTP into a nascent viral RNA strand can prevent further elongation, halting viral genome replication.[2][5]

  • Lethal Mutagenesis: The incorporation of the drug can also introduce mutations into the viral genome at a high rate, leading to the production of non-viable viral progeny.[4][5]

This dual action targets a highly conserved enzyme across many RNA viruses, which explains its broad-spectrum activity.[1][4]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) cluster_virus Viral Replication Complex This compound This compound (Prodrug) Favipiravir_int This compound This compound->Favipiravir_int Cell Entry Activation Host Kinases (Phosphoribosylation) Favipiravir_int->Activation Metabolic Activation Favipiravir_RTP This compound-RTP (Active Metabolite) Activation->Favipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Binding Inhibition Inhibition Favipiravir_RTP->Inhibition Replication Viral RNA Replication RdRp->Replication Inhibition->Replication Blocks Elongation & Induces Mutations G A Day 1: Seed Cells (e.g., MDCK, Vero E6) in 6-well plates B Day 2: Prepare Serial Dilutions of this compound & Test Compounds A->B Incubate 24h C Infect Cell Monolayer with Virus (e.g., 100 PFU/well) B->C D Remove Inoculum after 1-hour Adsorption C->D E Add Agarose Overlay Medium containing compound dilutions D->E F Incubate for 48-72 hours until plaques are visible E->F G Fix Cells (e.g., 10% Formalin) F->G H Stain with Crystal Violet and wash G->H I Count Plaques and Calculate % Inhibition H->I

References

Troubleshooting & Optimization

Technical Support Center: Addressing Favipiravir-Induced Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Favipiravir-induced cytotoxicity in cell-based assays.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments with this compound.

Problem Potential Cause Recommended Solution
High background signal in MTT/XTT assays 1. Contamination of culture media with reducing agents (e.g., phenol red).2. Microbial contamination.3. This compound interference with the tetrazolium dye.1. Use phenol red-free media during the assay.2. Ensure aseptic techniques and check for contamination.3. Run a control with this compound in media without cells to check for direct reduction of the dye. If interference is observed, consider an alternative viability assay (e.g., ATP-based).
Inconsistent or non-reproducible cytotoxicity results 1. Uneven cell seeding.2. Variability in drug concentration due to poor solubility.3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension and mix gently between plating.2. Confirm the solubility of this compound in your culture medium. Prepare fresh dilutions for each experiment.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observed cytotoxicity at expected concentrations 1. Cell line is resistant to this compound-induced cytotoxicity.2. Incorrect drug concentration or degradation.3. Insufficient incubation time.1. Use a positive control known to induce cytotoxicity in your cell line to validate the assay.2. Verify the concentration of your this compound stock and prepare fresh dilutions. Store the stock solution appropriately.3. Perform a time-course experiment to determine the optimal incubation period for observing cytotoxicity.
High levels of DNA damage in control cells (Comet Assay) 1. Harsh cell handling during sample preparation.2. Endogenous oxidative stress in the cell line.1. Handle cells gently during harvesting and embedding in agarose to minimize mechanical DNA damage.2. Ensure optimal cell culture conditions and use early passage cells. Include a baseline control to account for endogenous damage.
Difficulty distinguishing between apoptotic and necrotic cells in flow cytometry 1. Inappropriate compensation settings.2. Cells are in late-stage apoptosis or secondary necrosis.3. Suboptimal staining concentrations.1. Use single-stained controls to set up proper compensation.2. Harvest cells at an earlier time point after treatment.3. Titrate Annexin V and Propidium Iodide to determine the optimal concentrations for your cell type.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of this compound-induced cytotoxicity involves the induction of oxidative stress and mitochondrial dysfunction.[1][2] this compound treatment can lead to an increase in reactive oxygen species (ROS), a decrease in cellular glutathione (GSH) levels, and damage to DNA.[1][2] It can also inhibit mitochondrial electron transport chain enzymes, leading to a reduction in ATP production.[1]

Q2: At what concentrations is this compound typically cytotoxic?

A2: The cytotoxic concentration of this compound varies depending on the cell line. For example, in H9c2 cardiomyoblasts and CCD-1079Sk skin fibroblasts, a decrease in ATP levels, indicating cytotoxicity, was observed starting from 200 µM.[1] However, in other cell lines like Vero E6 and Calu-3, this compound was not significantly cytotoxic at concentrations up to 3 mg/mL and 7.855 mg/mL, respectively.[3][4] It is crucial to determine the cytotoxic concentration for your specific cell line and experimental conditions.

Q3: How can I mitigate this compound-induced cytotoxicity in my experiments if I am studying its antiviral effects?

A3: If the goal is to study the antiviral properties of this compound without significant cytotoxic confounding effects, it is recommended to use concentrations below the 50% cytotoxic concentration (CC50). You can also consider co-treatment with antioxidants, such as Vitamin C, which has been shown to attenuate some of the adverse effects of this compound.

Q4: Which cell viability assay is most suitable for assessing this compound's cytotoxicity?

A4: While MTT and XTT assays are common, they can be susceptible to interference from compounds that have reducing properties. Given that this compound's cytotoxicity is linked to mitochondrial dysfunction, an ATP-based viability assay (e.g., CellTiter-Glo®) is a robust alternative as it directly measures the ATP content, a key indicator of metabolically active cells.

Q5: How can I confirm that the observed cell death is due to apoptosis?

A5: To confirm apoptosis, you can use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will be positive for both. You can also perform assays to measure the activity of caspases, which are key enzymes in the apoptotic pathway.

Quantitative Data Summary

The following tables summarize the reported cytotoxic (CC50) and half-maximal effective (EC50) or inhibitory (IC50) concentrations of this compound in various cell lines.

Table 1: Cytotoxic Concentration (CC50) of this compound in Different Cell Lines

Cell LineAssayCC50Reference
Caco-2MTT Assay>1000 µM[5]
Vero E6MTT Assay449.6 µg/mL[6]
MDCKXTT Assay>1000 µg/mL (>6365 µM)[7][8]
A549XTT Assay>1000 µg/mL (>6365 µM)[7][8]
HELXTT Assay>1000 µg/mL (>6365 µM)[7][8]
HeLaXTT Assay>1000 µg/mL (>6365 µM)[7][8]
HEp-2XTT Assay>1000 µg/mL (>6365 µM)[7][8]
Normal Human Skin Fibroblasts (NHSF)SRB Assay>100 µg/mL (>636 µM)[9]

Table 2: Half-maximal Effective/Inhibitory Concentration (EC50/IC50) of this compound

Cell LineVirusAssayEC50/IC50Reference
Caco-2HCoV-NL63qRT-PCR0.6203 µM[5]
Vero E6SARS-CoV-2Plaque Assay61.88 µM
MDCKInfluenza A (H1N1)Cell Viability11.36 - 17.05 µM[10]
N2AJamestown Canyon virusTCID5028.0 ± 11.0 µM (IC90)
VeroJamestown Canyon virusTCID5060.4 ± 21.6 µM (IC90)

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity.

Materials:

  • 96-well plate with cultured cells

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control. Include wells with media only as a blank.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • White opaque-walled 96-well plate with cultured cells

  • This compound stock solution

  • ATP-based assay reagent (e.g., CellTiter-Glo®)

  • Cell culture medium

Procedure:

  • Seed cells in a white opaque-walled 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

  • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.[7]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[11]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Measure luminescence using a luminometer.

Alkaline Comet Assay for DNA Damage

This assay detects single-strand DNA breaks in individual cells.

Materials:

  • Frosted microscope slides

  • Normal and low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green)

  • PBS

Procedure:

  • Harvest cells after treatment with this compound.

  • Mix cell suspension with low melting point agarose at 37°C.

  • Pipette the cell-agarose mixture onto a pre-coated slide with normal melting point agarose and cover with a coverslip.

  • Solidify the agarose at 4°C.

  • Immerse slides in cold lysis solution for at least 1 hour at 4°C.[8]

  • Incubate slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.[8][12]

  • Perform electrophoresis in the alkaline buffer at ~1 V/cm for 20-30 minutes at 4°C.[8][12]

  • Neutralize the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize and score the comets using a fluorescence microscope and appropriate software.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest cells, including the supernatant which may contain apoptotic cells.

  • Wash cells with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[13]

  • Incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizations

Signaling Pathways and Experimental Workflows

Favipiravir_Cytotoxicity_Pathway cluster_mito Mitochondrial Effects This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits ETC Electron Transport Chain (ETC) ATP_depletion ATP Depletion ETC->ATP_depletion Dysfunction leads to ROS Increased ROS ETC->ROS Dysfunction leads to Cell_Death Cell Death ATP_depletion->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_depletion GSH Depletion Oxidative_Stress->GSH_depletion DNA_damage DNA Damage Oxidative_Stress->DNA_damage Nrf2 Nrf2 Pathway (Antioxidant Response) Oxidative_Stress->Nrf2 Activates Apoptosis Apoptosis DNA_damage->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Caspase->Cell_Death

Caption: this compound-induced cytotoxicity signaling pathway.

Experimental_Workflow_Cytotoxicity start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation viability Assess Cell Viability incubation->viability dna_damage Assess DNA Damage incubation->dna_damage apoptosis Assess Apoptosis incubation->apoptosis mtt MTT Assay viability->mtt Metabolic Activity atp ATP Assay viability->atp ATP Levels data_analysis Data Analysis & Interpretation mtt->data_analysis atp->data_analysis comet Comet Assay dna_damage->comet comet->data_analysis flow Annexin V/PI Flow Cytometry apoptosis->flow flow->data_analysis

Caption: General workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Optimizing Favipiravir Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at optimizing Favipiravir dosage and minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a prodrug that, once inside host cells, is converted to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2] this compound-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][2] This inhibition occurs through two main proposed mechanisms: lethal mutagenesis, where the incorporation of this compound-RTP into the viral RNA strand induces a high rate of mutations leading to non-viable viral progeny, and chain termination, which halts the elongation of the viral RNA.[2][3]

Q2: What are the most commonly reported off-target effects of this compound?

A2: The most frequently observed off-target effects in clinical and preclinical studies include hyperuricemia (elevated uric acid levels), transient elevations in liver enzymes (aminotransferases), and gastrointestinal discomfort.[4][5][6]

Q3: Why does this compound cause hyperuricemia?

A3: this compound and its inactive metabolite, M1, can lead to hyperuricemia by affecting uric acid handling in the kidneys. They act as inhibitors of organic anion transporters 1 and 3 (OAT1 and OAT3), which are involved in the secretion of uric acid into the urine.[7][8][9] Additionally, the M1 metabolite has been shown to enhance the reuptake of uric acid via urate transporter 1 (URAT1) in the renal proximal tubules, further contributing to elevated serum uric acid levels.[7][8]

Q4: What is the underlying mechanism of this compound-induced liver enzyme elevation?

A4: Elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are indicators of hepatocellular stress or injury. Studies suggest that this compound can induce oxidative stress in liver tissue, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage. This is supported by findings of increased malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD) in animal models treated with high doses of this compound.[10][11][12] This oxidative damage can trigger inflammatory responses, mediated by pathways such as NF-κB, which can contribute to liver tissue injury and the release of liver enzymes into the bloodstream.[10][11][12][13]

Q5: How can we monitor for potential off-target effects of this compound in our experiments?

A5: Regular monitoring of key biomarkers is crucial. For hyperuricemia, serum uric acid levels should be measured. For hepatotoxicity, serum levels of ALT and AST are key indicators. To investigate the underlying mechanisms, markers of oxidative stress (e.g., MDA, GSH, SOD) and inflammation (e.g., NF-κB, IL-6) can be assessed in tissue samples. For apoptosis, caspase-3 activity is a reliable marker.

Troubleshooting Guides

Issue 1: Unexpectedly High Serum Uric Acid Levels in Animal Models
Possible Cause Troubleshooting Step
High this compound Dosage Review the dosage being administered. Hyperuricemia is a known dose-dependent off-target effect of this compound.[4] Consider performing a dose-response study to identify a therapeutic window with minimal impact on uric acid levels.
Pre-existing Renal Condition Ensure that the animal models used do not have underlying renal impairments, as this can exacerbate this compound-induced hyperuricemia.[7]
Assay Interference Verify the specificity of the uric acid assay being used. Ensure that the assay is not susceptible to interference from other compounds in the serum.
Dehydration of Animals Ensure animals have ad libitum access to water. Dehydration can concentrate serum components and may lead to elevated uric acid readings.
Issue 2: Significant Elevation of Liver Enzymes (ALT/AST) in Cell Culture or Animal Models
Possible Cause Troubleshooting Step
Excessive this compound Concentration High concentrations of this compound can induce oxidative stress and hepatotoxicity.[11][12] Optimize the concentration by performing a dose-response curve to determine the EC50 for antiviral activity and the CC50 for cytotoxicity.
Contamination of Cell Culture Rule out microbial contamination (e.g., mycoplasma) in cell cultures, which can cause cellular stress and affect enzyme levels.
Underlying Liver Conditions in Animal Models Use healthy animals with no pre-existing liver conditions that could be exacerbated by this compound treatment.
Assay Protocol Error Review the ALT/AST assay protocol for any deviations. Ensure proper handling of reagents and accurate measurement of absorbances.
Issue 3: Inconsistent or Non-reproducible Results in Oxidative Stress Assays
Possible Cause Troubleshooting Step
Sample Handling and Storage Samples for oxidative stress markers are often sensitive to degradation. Ensure rapid processing and appropriate storage conditions (e.g., -80°C) to maintain sample integrity.
Variability in Tissue Homogenization Inconsistent homogenization can lead to variable results. Standardize the homogenization procedure, including buffer composition, tissue-to-buffer ratio, and homogenization time and intensity.
Reagent Instability Prepare fresh reagents for each assay, as some components of oxidative stress assay kits can be unstable once reconstituted.
Inter-animal Variability Biological variability between animals is expected. Increase the sample size (n-number) per group to improve statistical power and the reliability of the results.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Serum Uric Acid Levels in Humans

This compound Dosage Regimen Baseline Uric Acid (mg/dL) Change from Baseline (mg/dL) Incidence of Hyperuricemia Reference
1600 mg on Day 1, then 800 mg on Days 2-5Men: 5.6, Women: 3.9Men: +0.8, Women: +1.45.6%[4]
3200 mg on Day 1, then 1200 mg on Days 2-5Not specified+4.487.5%[4]
3600 mg on Day 1, then 1600 mg/day (median 11 days)Not specifiedNot specified15.5%[4]
1800 mg on Day 1, then 1200 mg on Days 2-6Not specifiedNot specified83.3%[5]

Table 2: Effect of this compound on Liver Enzymes and Oxidative Stress Markers in Rats

Treatment Group ALT (U/L) AST (U/L) MDA (nmol/g tissue) GSH (nmol/g tissue) SOD (U/mg protein) Reference
Control35.2 ± 3.185.6 ± 7.91.2 ± 0.28.1 ± 0.912.5 ± 1.3[11][12]
This compound (100 mg/kg)58.7 ± 5.3121.4 ± 11.22.1 ± 0.35.9 ± 0.79.8 ± 1.1[11][12]
This compound (400 mg/kg)82.1 ± 7.5158.9 ± 14.63.5 ± 0.44.2 ± 0.57.1 ± 0.8[11][12]

* Indicates a statistically significant difference from the control group.

Experimental Protocols

Protocol 1: Measurement of Serum Uric Acid in Rats

Objective: To quantify the concentration of uric acid in rat serum following this compound treatment.

Materials:

  • Blood collection tubes

  • Centrifuge

  • Microplate reader

  • Commercial uricase-based uric acid assay kit

  • Perchloric acid (0.3 M)

  • Sodium phosphate (Na2HPO4) solution (0.8 M)

  • Acetonitrile

Procedure:

  • Serum Collection: Collect blood from rats via an appropriate method (e.g., tail vein, cardiac puncture) into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes.

  • Serum Separation: Centrifuge the blood tubes at 1,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (serum) without disturbing the pellet.

  • Sample Preparation (for chromatography, optional):

    • To 20 µL of serum, add 180 µL of ice-cold 0.3 M perchloric acid.

    • Vortex and incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with 0.8 M Na2HPO4 solution.

    • Add an equal volume of acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is ready for analysis.

  • Uric Acid Assay (Uricase-based kit):

    • Follow the manufacturer's instructions for the specific kit being used.

    • Typically, this involves adding a small volume of serum (e.g., 20 µL) to a reaction solution containing uricase, peroxidase, and a colorimetric probe in a 96-well plate.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the recommended wavelength (e.g., 550 nm) using a microplate reader.

  • Data Analysis: Calculate the uric acid concentration in the samples by comparing their absorbance values to a standard curve generated with known concentrations of uric acid.

Protocol 2: Measurement of ALT and AST in Serum

Objective: To determine the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum as indicators of hepatotoxicity.

Materials:

  • Serum samples (collected as in Protocol 1)

  • Commercial colorimetric ALT and AST assay kits

  • Microplate reader

Procedure:

  • Sample Preparation: Serum samples can typically be used directly, but may require dilution with the provided assay buffer if high enzyme activity is expected.

  • Assay Protocol (General Steps):

    • Prepare the reaction reagent according to the kit's instructions. This usually involves mixing an enzyme mix, substrate mix, and a colorimetric probe.

    • Add a small volume of serum (e.g., 10-50 µL) to the wells of a 96-well plate.

    • Add the reaction reagent to each well to initiate the reaction.

    • Incubate the plate at 37°C for a specified period.

    • Measure the absorbance at the recommended wavelength (e.g., 570 nm for ALT, 340 nm or 450 nm for AST) at multiple time points to determine the reaction rate.[14]

  • Data Analysis: Calculate the enzyme activity (in U/L) based on the rate of change in absorbance, using the formula provided in the assay kit manual. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.

Protocol 3: Assessment of Oxidative Stress - Malondialdehyde (MDA) Assay

Objective: To measure the levels of MDA, a marker of lipid peroxidation, in tissue homogenates.

Materials:

  • Tissue samples (e.g., liver)

  • Phosphate buffered saline (PBS)

  • Homogenizer

  • Commercial MDA assay kit (TBARS method)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

Procedure:

  • Tissue Homogenization:

    • Excise the tissue of interest and rinse with ice-cold PBS to remove any blood.

    • Weigh the tissue and homogenize it in 5-10 volumes of cold PBS or the provided assay buffer.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C. Collect the supernatant for the assay.

  • MDA Assay (TBARS Method):

    • Add the tissue homogenate to a reaction mixture containing TCA and TBA.

    • Heat the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a colored product.

    • Cool the samples on ice and then centrifuge to pellet any precipitate.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Measure the absorbance at the recommended wavelength (typically 532 nm).

  • Data Analysis: Determine the MDA concentration by comparing the absorbance of the samples to a standard curve prepared with known concentrations of MDA or a TBARS standard.

Mandatory Visualizations

Favipiravir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell cluster_virus Viral Replication Complex cluster_outcomes Antiviral Outcomes This compound This compound (Prodrug) Favipiravir_in This compound This compound->Favipiravir_in Cellular Uptake Favipiravir_RMP This compound-RMP Favipiravir_in->Favipiravir_RMP Ribosylation Favipiravir_RDP This compound-RDP Favipiravir_RMP->Favipiravir_RDP Phosphorylation Favipiravir_RTP This compound-RTP (Active Form) Favipiravir_RDP->Favipiravir_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Replication Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Causes Chain_Termination Chain Termination RdRp->Chain_Termination Causes

Caption: On-target mechanism of this compound action.

Favipiravir_Off_Target_Hyperuricemia cluster_kidney Kidney Proximal Tubule This compound This compound Metabolite_M1 Metabolite M1 This compound->Metabolite_M1 Metabolism OAT1_3 OAT1 & OAT3 (Uric Acid Secretion) This compound->OAT1_3 Inhibits Metabolite_M1->OAT1_3 Inhibits URAT1 URAT1 (Uric Acid Reuptake) Metabolite_M1->URAT1 Enhances Decreased_Secretion Decreased Uric Acid Secretion Increased_Reuptake Increased Uric Acid Reuptake Hyperuricemia Hyperuricemia Decreased_Secretion->Hyperuricemia Increased_Reuptake->Hyperuricemia

Caption: Mechanism of this compound-induced hyperuricemia.

Favipiravir_Off_Target_Hepatotoxicity cluster_cellular_effects Hepatocellular Effects cluster_downstream Downstream Consequences This compound This compound (High Dose) ROS Increased ROS (Oxidative Stress) This compound->ROS Antioxidants Decreased Antioxidants (GSH, SOD) This compound->Antioxidants NFkB NF-κB Activation ROS->NFkB Activates Caspase3 Caspase-3 Activation ROS->Caspase3 Activates Inflammation Inflammation (e.g., IL-6) NFkB->Inflammation Apoptosis Apoptosis Caspase3->Apoptosis Hepatocellular_Injury Hepatocellular Injury Inflammation->Hepatocellular_Injury Apoptosis->Hepatocellular_Injury ALT_AST Increased Serum ALT & AST Hepatocellular_Injury->ALT_AST

Caption: Pathway of this compound-induced hepatotoxicity.

Experimental_Workflow_Toxicity_Assessment cluster_treatment Treatment Groups cluster_sampling Sample Collection cluster_analysis Biochemical Analysis start Start: Animal Model Treatment Control Control Group (Vehicle) start->Control Favipiravir_Low This compound (Low Dose) start->Favipiravir_Low Favipiravir_High This compound (High Dose) start->Favipiravir_High Blood Blood Sampling Control->Blood Tissue Tissue Harvesting (e.g., Liver) Control->Tissue Favipiravir_Low->Blood Favipiravir_Low->Tissue Favipiravir_High->Blood Favipiravir_High->Tissue Serum_Analysis Serum Analysis: - Uric Acid - ALT/AST Blood->Serum_Analysis Tissue_Analysis Tissue Homogenate Analysis: - MDA - GSH/SOD - Caspase-3 Tissue->Tissue_Analysis end End: Data Analysis & Interpretation Serum_Analysis->end Tissue_Analysis->end

Caption: Workflow for assessing this compound toxicity.

References

Technical Support Center: Troubleshooting Favipiravir Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Favipiravir antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and how does it influence assay design?

This compound is a prodrug that is intracellularly converted to its active form, this compound-RTP (ribofuranosyl-5'-triphosphate).[1][2][3] This active metabolite primarily targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4][5] The inhibitory action of this compound is thought to occur through two main mechanisms:

  • Lethal Mutagenesis: At lower concentrations, this compound-RTP is incorporated into the nascent viral RNA strand, causing an increase in mutations that lead to a nonviable viral population.[3][6][7][8]

  • Chain Termination: At higher concentrations, the incorporation of this compound-RTP can lead to the termination of viral RNA chain elongation.[5][8]

This dual mechanism, which can be concentration-dependent, is a critical consideration in assay design and data interpretation.[8][9] For instance, observing a reduction in viral titer without a corresponding decrease in viral RNA copies might suggest lethal mutagenesis is the predominant mechanism.[7]

This compound This compound (Prodrug) Intracellular_Metabolism Intracellular Ribosylation and Phosphorylation This compound->Intracellular_Metabolism Favipiravir_RTP This compound-RTP (Active Metabolite) Intracellular_Metabolism->Favipiravir_RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibits Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Leads to Chain_Termination Chain Termination RdRp->Chain_Termination Leads to Viral_Replication_Inhibition Inhibition of Viral Replication Lethal_Mutagenesis->Viral_Replication_Inhibition Chain_Termination->Viral_Replication_Inhibition

Mechanism of Action of this compound.
Q2: I am observing very high EC50 values for this compound against SARS-CoV-2, much higher than published data. What could be the issue?

This is a common issue that researchers have encountered. One possibility is the source and preparation of the this compound compound. If you are using tablets, the formulation's inactive ingredients may interfere with the assay. It is recommended to use a pure, analytical-grade this compound powder for research purposes.

Another critical factor is the metabolic activation of this compound. Since it is a prodrug, the cell line used in the assay must be capable of converting it to its active this compound-RTP form.[10] Different cell lines may have varying metabolic capacities, leading to discrepancies in EC50 values. For example, some studies have reported high EC50 values for this compound against SARS-CoV-2 in Vero E6 cells.[11][12]

Additionally, the stability of this compound in your cell culture medium can impact the results. It is more stable in PBS than in normal saline and its stability is temperature-dependent.[13][14] Ensure that your stock solutions are prepared and stored correctly to maintain the compound's integrity.

Q3: My cell viability assays show cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?

While this compound generally has a high selectivity index, it can exhibit cytotoxicity at higher concentrations.[7] It's important to carefully determine the 50% cytotoxic concentration (CC50) in your specific cell line and assay conditions. One study found no significant difference in cell viability in Calu-3 lung epithelial cells at concentrations up to 50 µM.[13] However, another study noted that this compound can show severe toxicity in some in vitro models.[15]

If you observe unexpected cytotoxicity, consider the following:

  • Purity of the compound: Impurities in the this compound sample could be contributing to cell death.

  • Degradation products: this compound can degrade under certain conditions, and its degradation products may have different toxicity profiles.[1][16]

  • Cell line sensitivity: Different cell lines will have varying sensitivities to the drug.

  • Assay duration: Longer incubation times may lead to increased cytotoxicity.

It is recommended to run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your antiviral assay using the same cell line, media, and incubation conditions.

Troubleshooting Guides

Issue 1: High Variability in Plaque Reduction Neutralization Test (PRNT) Results

Start High Variability in PRNT Results Check_Monolayer Is the cell monolayer confluent and uniform? Start->Check_Monolayer Optimize_Seeding Optimize cell seeding density and incubation time. Check_Monolayer->Optimize_Seeding No Check_Virus_Titer Is the input virus titer consistent? Check_Monolayer->Check_Virus_Titer Yes Optimize_Seeding->Check_Monolayer Retitrate_Virus Re-titrate virus stock and use a consistent MOI. Check_Virus_Titer->Retitrate_Virus No Check_Drug_Prep Is this compound prepared and stored correctly? Check_Virus_Titer->Check_Drug_Prep Yes Retitrate_Virus->Check_Virus_Titer Prepare_Fresh Prepare fresh drug dilutions for each experiment. Check_Drug_Prep->Prepare_Fresh No Check_Overlay Is the overlay technique consistent? Check_Drug_Prep->Check_Overlay Yes Prepare_Fresh->Check_Drug_Prep Standardize_Overlay Standardize overlay volume and temperature. Check_Overlay->Standardize_Overlay No End Consistent Results Check_Overlay->End Yes Standardize_Overlay->Check_Overlay

Troubleshooting workflow for PRNT variability.
Issue 2: Inconsistent or No Amplification in RT-qPCR for Viral Load

Start Inconsistent RT-qPCR Results Check_RNA_Quality Is RNA quality and quantity optimal? Start->Check_RNA_Quality Reextract_RNA Re-extract RNA and perform quality control. Check_RNA_Quality->Reextract_RNA No Check_Primers Are primers/probes designed and validated correctly? Check_RNA_Quality->Check_Primers Yes Reextract_RNA->Check_RNA_Quality Redesign_Primers Redesign and validate new primer/probe sets. Check_Primers->Redesign_Primers No Check_RT_Step Is the reverse transcription step efficient? Check_Primers->Check_RT_Step Yes Redesign_Primers->Check_Primers Optimize_RT Optimize RT temperature and enzyme concentration. Check_RT_Step->Optimize_RT No Check_Contamination Is there evidence of contamination in NTCs? Check_RT_Step->Check_Contamination Yes Optimize_RT->Check_RT_Step Decontaminate Decontaminate workspace and use fresh reagents. Check_Contamination->Decontaminate Yes End Reliable Amplification Check_Contamination->End No Decontaminate->Check_Contamination

Troubleshooting workflow for inconsistent RT-qPCR.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Various RNA Viruses
VirusCell LineAssay TypeEC50 (µM)Reference
Influenza A (H1N1)MDCKPlaque Reduction0.19 - 22.48[4]
SARS-CoV-2Vero E6Not specified61.88[11]
SARS-CoV-2Vero E6Antiviral Assay>100[11]
SARS-CoV-2 VariantsVero E6Not specified16.51 - 7.88 (Molnupiravir)[15]
Ebola VirusVero E6Not specified40-80 µg/mL (estimated)[10]
Table 2: Stability of this compound in Solution
SolutionStorage TemperatureStability DurationReference
Phosphate-Buffered Saline (PBS)5°C> 12 months[13]
Phosphate-Buffered Saline (PBS)25°CUp to 3 months[13]
Phosphate-Buffered Saline (PBS)40°CUp to 1 month[13]
Normal Saline (NS)5°CUp to 1 week[13]
Normal Saline (NS)25°C< 1 week[13]
Normal Saline (NS)40°C< 1 week[13]
Table 3: Cytotoxicity of this compound
Cell LineAssay TypeCC50 (µM)Reference
MDCKCell Viability>1000[7]
Calu-3MTT AssayNo significant toxicity up to 50 µM[13]
NHSFSRB AssayIC50 > 100 µg/mL[1]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This protocol is a generalized procedure based on common practices for evaluating antiviral efficacy.

  • Cell Seeding: Seed a 12-well or 24-well plate with a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) to achieve a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Incubation: Mix equal volumes of each drug dilution with the diluted virus and incubate for 1 hour at 37°C to allow the drug to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-drug mixture. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes to ensure even distribution.

  • Overlay: Remove the inoculum and add an overlay medium (e.g., 2X MEM containing 2% agarose or methylcellulose) to each well. This restricts virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-4 days, depending on the virus).

  • Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

RT-qPCR for Viral Load Quantification

This protocol outlines the key steps for quantifying viral RNA from cell culture supernatants.

  • Sample Collection: Collect the supernatant from infected cell cultures at various time points post-infection.

  • RNA Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and either random hexamers or gene-specific primers.

  • qPCR: Perform quantitative PCR using a validated set of primers and a probe specific to a conserved region of the viral genome. Include the following controls in your run:

    • No Template Control (NTC): To check for contamination.

    • Positive Control: A known quantity of viral RNA or a plasmid containing the target sequence to ensure the reaction is working.

    • Standard Curve: A serial dilution of a quantified plasmid or viral RNA to determine the absolute copy number of the viral genome in your samples.

  • Data Analysis: Determine the cycle threshold (Ct) values for your samples. Use the standard curve to calculate the viral RNA copy number per milliliter of the original supernatant. Compare the viral load in this compound-treated samples to untreated controls to determine the extent of viral replication inhibition.

References

Technical Support Center: Improving the Bioavailability of Favipiravir in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Favipiravir in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the bioavailability of this compound in animal models?

A1: Researchers often face several challenges with this compound's oral administration in animal models. The drug has a short half-life and is subject to rapid metabolism by enzymes like aldehyde oxidase and xanthine oxidase, primarily in the liver, leading to rapid clearance.[1][2] This necessitates the use of high doses to achieve therapeutic concentrations, which can, in turn, lead to toxicity, including reduced body weight and vomiting.[2][3][4] Furthermore, the pharmacokinetics of this compound can be complex and variable across different animal species and even between individuals.[5][6] Active viral infections can also alter the drug's pharmacokinetics, often leading to reduced plasma concentrations.[7]

Q2: What are the most promising strategies to enhance this compound's bioavailability and targeted delivery?

A2: Several strategies are being explored to overcome the pharmacokinetic limitations of this compound. These include:

  • Novel Drug Formulations: Developing advanced formulations such as nanoparticles (polymeric and lipid-based), cocrystals, and hydrogels can improve solubility, protect the drug from premature metabolism, and offer sustained release.[1][8][9][10]

  • Alternative Routes of Administration: Bypassing the first-pass metabolism through routes like pulmonary or intranasal (nose-to-brain) delivery can significantly increase drug concentration at specific target sites like the lungs or central nervous system (CNS).[1][11]

  • Prodrugs: While this compound itself is a prodrug, further chemical modifications could potentially improve its absorption and metabolic profile.[12][13]

  • Targeted Delivery Systems: Functionalizing delivery vehicles, such as adding specific peptides to nanoparticles, can help direct the drug to infected cells or tissues, enhancing efficacy and reducing systemic toxicity.[14][15]

Q3: How do nanoparticle-based delivery systems improve this compound's efficacy?

A3: Nanoparticle-based systems, such as polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), aspasomes, and niosomes, encapsulate this compound to enhance its therapeutic effect.[1][8] This encapsulation offers several advantages:

  • Improved Solubility: Nanocarriers can solubilize poorly soluble drugs like this compound, which can enhance absorption.[16]

  • Protection from Degradation: The nanoparticle shell protects the drug from enzymatic degradation in the gastrointestinal tract and liver, thereby increasing its systemic circulation time.[9]

  • Sustained Release: Formulations can be designed for controlled, sustained release of the drug over an extended period, which helps in maintaining therapeutic concentrations and reducing dosing frequency.[8][10]

  • Targeted Delivery: Nanoparticles can be engineered for targeted delivery. For example, RVG peptide-functionalized nanoparticles have been used to deliver this compound across the blood-brain barrier to treat neurotropic virus infections in mice.[14][15]

Q4: Can pulmonary delivery be an effective alternative to oral administration for respiratory viruses?

A4: Yes, pulmonary delivery is a promising strategy, particularly for respiratory viral infections. By administering this compound as a dry powder inhalation (DPI), researchers have shown that high drug concentrations can be achieved directly in the broncho-alveolar lavage fluid (BALF) and lung tissue of mice.[11] This approach allows for a significantly smaller dose compared to oral administration while achieving comparable or even higher concentrations at the site of infection, thereby avoiding extensive first-pass metabolism and reducing the risk of systemic side effects.[11]

Troubleshooting Guides

Issue 1: I am observing low and inconsistent plasma concentrations of this compound in my animal model after oral administration.

Potential Cause Troubleshooting Steps
Rapid Metabolism This compound is rapidly metabolized by aldehyde oxidase and xanthine oxidase.[2] Consider formulations that protect the drug, such as encapsulation in nanoparticles (e.g., PLGA, SLNs) or pH-sensitive hydrogels for sustained release.[8][10]
Poor Absorption The physicochemical properties of this compound may limit its absorption. Co-crystallization with GRAS (Generally Regarded As Safe) coformers can improve permeability.[9]
Species-Specific Pharmacokinetics This compound clearance varies significantly between species (e.g., mice have slower clearance than humans or NHPs).[6][13] Ensure the dosing regimen is optimized for your specific animal model by consulting relevant pharmacokinetic studies.[7][17]
Effect of Viral Infection An active viral infection can reduce plasma this compound concentrations and alter its absorption and elimination kinetics.[7] It is crucial to conduct pharmacokinetic studies in both infected and non-infected animals to understand the disease's impact.

Issue 2: My experiment requires high concentrations of this compound in a specific organ (e.g., lungs, brain), but systemic administration is causing toxicity.

Potential Cause Troubleshooting Steps
Non-Targeted Delivery High systemic doses are often needed to achieve therapeutic levels in a target organ, leading to off-target toxicity.[3][4]
Blood-Brain Barrier (BBB) The BBB restricts drug entry into the central nervous system.
First-Pass Metabolism Oral administration leads to significant metabolism in the liver before reaching the target organ.[1]

Solution: Implement Targeted or Alternative Delivery Routes

  • For Lung Targeting: Use a dry powder inhalation (DPI) formulation or nebulized nanoparticles (e.g., PLGA-based) to deliver the drug directly to the respiratory tract.[8][11]

  • For Brain Targeting: Employ a nose-to-brain delivery system using specialized nanocarriers like aspasomes or niosomes.[1] Alternatively, use nanoparticles functionalized with targeting ligands, such as the RVG peptide, which has been shown to facilitate CNS delivery.[14]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound with Different Formulations/Routes in Mice

Formulation / RouteDoseCmax (µg/mL)AUC₀₋₂₄ (µg·h/mL)Animal ModelReference
Oral Gavage3 mgNot Reported354.71 ± 99.60 (Serum)BALB/c Mice[11]
Dry Powder Inhalation (DPI)~120 µgNot Reported321.55 ± 124.91 (Serum)BALB/c Mice[11]
DPI (with oral loading dose)~120 µgNot Reported86.72 ± 4.48 (BALF)BALB/c Mice[11]
Oral Gavage3 mgNot Reported56.71 ± 53.89 (BALF)BALB/c Mice[11]

Table 2: Characteristics of this compound Nanoformulations

Formulation TypeCore ComponentsAverage Particle Size (nm)Encapsulation Efficiency (%)Animal Model ApplicationReference
FAV-ASP8 (Aspasomes) Ascorbyl palmitate, Span® 60, Cholesterol292.06 ± 2.1055.33 ± 0.41Rat (in vivo BBB penetration)[1]
FAV-NIO9 (Niosomes) Span® 60, Cholesterol167.13 ± 1.6051.30 ± 0.69Rat (in vivo BBB penetration)[1]
PLGA Nanoparticles PLGA 50:50, Poloxamer-407~270Reported as ExcellentProposed for lung delivery[8]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Aspasomes (FAV-ASPs) for Nose-to-Brain Delivery

This protocol is adapted from a study demonstrating enhanced BBB penetration.[1]

  • Preparation of Lipid Film:

    • Accurately weigh and dissolve this compound (30 mg), ascorbyl palmitate (25 mg), Span® 60 (25 mg), and cholesterol (50 mg) in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at 60°C until a thin, dry lipid film forms on the inner wall of the flask.

    • Flush the flask with nitrogen gas for 10 minutes to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding 10 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Continue rotation in the rotary evaporator (without vacuum) at 60°C for 1 hour to form a milky vesicular suspension.

  • Sonication and Homogenization:

    • Leave the suspension to stand at room temperature for 2 hours to allow for complete swelling.

    • Reduce the particle size of the vesicles by subjecting the suspension to probe sonication (0.5 cycles for 2 minutes at 80% ultrasonic power).

  • Purification and Storage:

    • Centrifuge the aspasome suspension at 15,000 rpm for 30 minutes at 4°C to separate the non-entrapped drug.

    • Carefully collect the supernatant containing the purified FAV-ASPs.

    • Store the final formulation at 4°C for further characterization and in vivo studies.

Protocol 2: Preparation of Dry Powder Inhalation (DPI) Formulation of this compound

This protocol is based on a study comparing pulmonary and oral administration in mice.[11]

  • Material Preparation:

    • Use micronized this compound powder.

    • Use an inhalation-grade lactose carrier, such as Inhalac 400®.

  • Blending:

    • Prepare a homogenous mixture by blending the micronized this compound with Inhalac 400®. The ratio should be determined based on the desired dose and aerodynamic properties.

    • Perform blending using a low-shear blender (e.g., a Turbula mixer) for a sufficient duration to ensure uniform drug distribution.

  • Characterization (Pre-administration):

    • Characterize the blend for properties such as particle size distribution, morphology (using scanning electron microscopy), and drug content uniformity.

    • Assess the aerodynamic performance using an Andersen Cascade Impactor (ACI) or a Next Generation Impactor (NGI) to determine the fine particle fraction (FPF).

  • Administration to Animal Model (Mouse):

    • Load the desired dose (e.g., ~120 µg) of the DPI formulation into a suitable dry powder insufflator designed for small animals (e.g., a Penn-Century DP-4 Dry Powder Insufflator).

    • Anesthetize the mouse and intubate it non-surgically.

    • Administer the powder formulation directly into the lungs via the insufflator.

    • Monitor the animal until it recovers from anesthesia.

Visualizations

Experimental_Workflow_for_Nanoparticle_Formulation cluster_prep Phase 1: Formulation & Preparation cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Animal Study cluster_analysis Phase 4: Data Analysis prep 1. Prepare Nano-formulation (e.g., Aspasomes, PLGA-NPs) char 2. Physicochemical Characterization (Size, Zeta Potential, EE%) prep->char release 3. Drug Release Study (Sustained vs. Burst) char->release perm 4. Permeability Assay (e.g., PAMPA, Caco-2) release->perm admin 5. Administration to Model (e.g., Intranasal, Inhalation) perm->admin pk 6. Pharmacokinetic Analysis (Blood/Tissue Sampling) admin->pk eff 7. Efficacy & Toxicity Study (Viral Titer, Histopathology) pk->eff data 8. Compare Bioavailability (AUC, Cmax vs. Control) eff->data

Caption: Workflow for developing and testing this compound nanoformulations.

Bioavailability_Challenges_Solutions cluster_challenges Challenges with Oral this compound cluster_solutions Improvement Strategies c1 Rapid First-Pass Metabolism s1 Alternative Routes (Pulmonary, Intranasal) c1->s1 Bypass Liver s2 Sustained Release Formulations (Nanoparticles, Hydrogels) c1->s2 c2 Short Half-Life c2->s2 Maintain Levels c3 Poor Solubility & Permeability s3 Solubility Enhancement (Nanoparticles, Cocrystals) c3->s3 Increase Absorption c4 Systemic Toxicity at High Doses c4->s1 s4 Targeted Delivery Systems (Functionalized Nanoparticles) c4->s4 Reduce Off-Target Effects

Caption: Key challenges of this compound and corresponding improvement strategies.

Favipiravir_Metabolism cluster_activation Intracellular Activation cluster_inactivation Systemic Inactivation fav This compound (Prodrug) fav_rtp This compound-RTP (Active Form) fav->fav_rtp HGPRT m1 T-705M1 (Inactive Metabolite) fav->m1 Aldehyde Oxidase (AO) Xanthine Oxidase (XO) fav_rtp->action m1->action

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Management of Hyperuricemia in Favipiravir Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hyperuricemia as a side effect in animal studies involving the antiviral agent Favipiravir. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced hyperuricemia?

A1: Hyperuricemia associated with this compound administration is primarily due to altered renal excretion of uric acid. This compound and its inactive metabolite, M1, are believed to play a role in this process.[1][2] The proposed mechanism involves the inhibition of organic anion transporters 1 and 3 (OAT1 and OAT3), which are crucial for the secretion of uric acid from the blood into the renal tubules.[1][2][3] Additionally, the M1 metabolite may enhance the reabsorption of uric acid from the renal tubules back into the bloodstream by interacting with urate transporter 1 (URAT1).[1][2] This dual action of decreased excretion and increased reabsorption leads to an elevation of uric acid levels in the blood.

Q2: Is this compound-induced hyperuricemia a reversible side effect?

A2: Yes, in clinical observations, the elevation in blood uric acid levels has been shown to be transient and returns to normal after the discontinuation of this compound treatment.[1][2][4]

Q3: What are the potential risks associated with hyperuricemia in animal models during a study?

A3: Sustained hyperuricemia in animal models can lead to several complications that may confound study results. These include the risk of crystal deposition in the kidneys (urate nephropathy), which can cause renal damage, and in some species, the development of gout-like symptoms. Therefore, monitoring and managing uric acid levels is crucial for maintaining animal welfare and ensuring the integrity of the experimental data.

Q4: Are there any known factors that can exacerbate this compound-induced hyperuricemia?

A4: Based on clinical studies in humans, pre-existing conditions such as a history of gout or hyperuricemia, as well as impaired kidney function, could be significant risk factors.[1][2][4] In animal models, this suggests that strains with a predisposition to renal impairment or higher baseline uric acid levels may be more susceptible. Co-administration of other drugs that also affect uric acid levels could potentially enhance the hyperuricemic effect of this compound.[1][2][4]

Troubleshooting Guide

Issue: A significant increase in serum uric acid levels is observed in animals treated with this compound.

1. Initial Assessment and Monitoring:

  • Confirm the finding: Repeat the serum uric acid measurement to rule out any technical errors.

  • Establish a baseline: Ensure you have pre-treatment (baseline) uric acid levels for comparison.

  • Increase monitoring frequency: If a significant rise is confirmed, increase the frequency of blood sampling to monitor the trend of uric acid elevation.

2. Potential Mitigation Strategies:

  • Hydration: Ensure adequate hydration of the animals. Increased water intake can help promote the excretion of uric acid.

  • Dietary Modification: If applicable to the animal model and study design, consider a low-purine diet to reduce the endogenous production of uric acid.

  • Dose Adjustment: If the study protocol allows, a reduction in the this compound dosage could be considered, as hyperuricemia may be dose-dependent.[5][6][7]

3. Pharmacological Intervention (with caution):

  • Consult a veterinarian: Before any pharmacological intervention, consult with the study veterinarian.

  • Consider uricosuric agents: In consultation with a veterinarian, the use of a uricosuric agent (a drug that increases the excretion of uric acid) could be explored. However, the potential for drug-drug interactions with this compound must be carefully evaluated.

  • Xanthine oxidase inhibitors: The use of xanthine oxidase inhibitors (e.g., allopurinol) could be considered to reduce uric acid production. Again, potential interactions and effects on the primary study endpoints must be assessed.

Data on Uric Acid Elevation (from Human Clinical Studies)

The following tables summarize quantitative data on uric acid elevation observed in human clinical trials of this compound. This data can serve as a reference for what might be expected, although direct extrapolation to animal models should be done with caution.

Table 1: Serum Uric Acid Levels in COVID-19 Patients Treated with this compound

Time PointMedian Serum Uric Acid Level (mg/dL)Range (mg/dL)
Baseline4.6-
Day 6 of Treatment9.75.0 - 15.6
Day 11 (1 day post-treatment)10.33.7 - 13.6

Source: Data from a clinical trial in COVID-19 patients.[8]

Table 2: Incidence of Hyperuricemia in a Clinical Trial

Study PopulationThis compound DosageIncidence of Hyperuricemia
COVID-19 Patients1800 mg twice on day 1, then 800 mg twice daily for up to 9 days84.1% (69 out of 82 patients)

Source: Data from a randomized, multicenter, open-label clinical trial of this compound against COVID-19.[8]

Experimental Protocols

Protocol 1: Monitoring Serum Uric Acid Levels in Rodent Models

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Baseline Sampling: Collect baseline blood samples (0.5 mL) from the tail vein 24 hours before the first dose of this compound.

  • This compound Administration: Administer this compound orally at the desired dose (e.g., 200 mg/kg or 400 mg/kg).[9]

  • Serial Blood Sampling: Collect blood samples at regular intervals (e.g., 24, 48, 72, and 96 hours) post-dosing.

  • Sample Processing:

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 3000 rpm for 15 minutes to separate the serum.

    • Store serum samples at -80°C until analysis.

  • Uric Acid Measurement:

    • Use a commercially available uric acid assay kit (e.g., colorimetric or enzymatic).

    • Follow the manufacturer's instructions for the assay protocol.

    • Measure absorbance using a microplate reader at the specified wavelength.

    • Calculate the uric acid concentration based on a standard curve.

  • Data Analysis: Compare the post-treatment uric acid levels with the baseline levels using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Evaluation of Renal Function

  • Urine Collection: House animals in metabolic cages for 24-hour urine collection at baseline and at selected time points during the study.

  • Urine Analysis: Measure urine volume, creatinine, and uric acid levels.

  • Blood Chemistry: In addition to serum uric acid, measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function.

  • Calculation of Fractional Excretion of Uric Acid (FEUA):

    • FEUA (%) = [(Urine Uric Acid x Serum Creatinine) / (Serum Uric Acid x Urine Creatinine)] x 100

    • A decrease in FEUA would support the mechanism of reduced renal excretion of uric acid.

  • Histopathology: At the end of the study, collect kidney tissues for histopathological examination to assess for any signs of urate crystal deposition or renal injury.

Visualizations

Favipiravir_Hyperuricemia_Pathway cluster_blood Bloodstream cluster_tubule Renal Proximal Tubule Cell cluster_urine Urine This compound This compound M1 Metabolite M1 This compound->M1 Metabolism OAT1_3 OAT1/OAT3 This compound->OAT1_3 Inhibits M1->OAT1_3 Inhibits URAT1 URAT1 M1->URAT1 Enhances UA_blood Uric Acid (Elevated) UA_blood->OAT1_3 Secretion UA_urine Uric Acid (Reduced) OAT1_3->UA_urine URAT1->UA_blood UA_urine->URAT1 Reabsorption

Caption: Proposed signaling pathway of this compound-induced hyperuricemia.

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization start->acclimatization baseline Baseline Data Collection (Blood & Urine) acclimatization->baseline treatment This compound Administration baseline->treatment monitoring Serial Monitoring (Blood & Urine) treatment->monitoring assessment Assess for Hyperuricemia monitoring->assessment continue_study Continue Study as Planned assessment->continue_study No Significant Hyperuricemia mitigation Implement Mitigation Strategy assessment->mitigation Significant Hyperuricemia end End of Study (Terminal Sample Collection & Histopathology) continue_study->end mitigation->monitoring

Caption: Experimental workflow for managing hyperuricemia in animal studies.

References

Technical Support Center: Long-Term Favipiravir Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips and answers to frequently asked questions for researchers conducting long-term studies involving the antiviral agent Favipiravir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug that is intracellularly converted to its active form, this compound ribofuranosyl-5'-triphosphate (this compound-RTP).[1][2][3] This active metabolite functions as a purine analogue, primarily targeting the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2][3] By mimicking purine nucleosides, this compound-RTP can be incorporated into the nascent viral RNA strand, leading to two main proposed inhibitory mechanisms: chain termination, which halts viral RNA synthesis, or lethal mutagenesis, where the incorporated drug induces a high rate of mutations in the viral genome, resulting in non-viable viral progeny.[2][4] The catalytic domain of RdRp is highly conserved across many RNA viruses, which contributes to this compound's broad-spectrum antiviral activity.[1][3]

Q2: What are the common challenges in maintaining this compound stability in solution for long-term cell culture experiments?

This compound stability in solution is influenced by the solvent, storage temperature, and exposure to light. Studies have shown that this compound is more stable in phosphate-buffered saline (PBS) compared to normal saline (NS).[5][6] For long-term storage (up to 12 months), it is recommended to store this compound solution in PBS at 5 ± 3 °C, protected from light.[5] At higher temperatures, such as 25°C and 40°C, degradation is significantly accelerated.[5] Light exposure also hastens the degradation of this compound in solution.[5] Therefore, for long-term in vitro studies, it is crucial to prepare fresh solutions regularly or store aliquots at refrigerated or frozen conditions and protect them from light.

Q3: How can I accurately quantify this compound and its primary metabolite in biological samples?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a robust and widely used method for the simultaneous quantification of this compound and its main inactive hydroxide metabolite (M1) in various biological matrices, including human and hamster plasma.[7][8] This method offers high sensitivity and specificity. A common approach involves a simple protein precipitation step with acetonitrile for sample preparation.[7][8] Chromatographic separation is typically achieved on a reverse-phase column.[8][9] The linear range for quantification is generally wide, for instance, 0.5–100 μg/ml for this compound and 0.25–30 μg/ml for its metabolite, making it suitable for a variety of dosing regimens.[7][8]

Q4: What are the key adverse effects to monitor for in long-term animal studies with this compound?

Based on clinical trial data, the most frequently reported adverse effects of this compound include hyperuricemia (an increase in serum uric acid levels), diarrhea, and elevated liver transaminases (AST and ALT).[10][11][12] Decreased neutrophil count has also been observed.[10] Although generally well-tolerated in short-term use, long-term effects are less well-documented.[13][14] Therefore, in long-term animal studies, it is crucial to regularly monitor serum uric acid levels, liver function tests, and complete blood counts. Additionally, due to concerns about potential teratogenic effects, appropriate precautions should be taken when handling the drug, especially in studies involving animals of reproductive age.[15]

Q5: How can viral resistance to this compound be monitored during long-term experiments?

Viral resistance to this compound can emerge through mutations in the viral RNA-dependent RNA polymerase (RdRp). For influenza virus, a specific mutation (K229R) in the PB1 subunit of the RdRp has been shown to confer resistance.[16][17] To monitor for the emergence of resistance in long-term in vitro or in vivo experiments, periodic sequencing of the viral RdRp gene is recommended. Phenotypic assays, such as plaque reduction assays or yield reduction assays, can also be employed to determine the 50% effective concentration (EC50) of this compound against viral isolates collected at different time points during the experiment.[18][19] A significant increase in the EC50 value would indicate the development of resistance.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Antiviral Efficacy Assays
Potential Cause Troubleshooting Steps
This compound Solution Degradation Prepare fresh solutions of this compound for each experiment. If using stock solutions, ensure they are stored in appropriate conditions (in PBS at 5 ± 3 °C, protected from light) and have not exceeded their stability period.[5]
Inconsistent Cell Seeding Ensure a consistent number of viable cells are seeded in each well. Use a cell counter to verify cell density and viability before seeding.
Variable Virus Titer Use a well-characterized and titered virus stock. Aliquot the virus stock to avoid repeated freeze-thaw cycles that can reduce infectivity.
Inaccurate Drug Concentration Verify the initial concentration of the this compound powder. Use a calibrated balance for weighing and ensure complete dissolution in the appropriate solvent.
Assay Protocol Discrepancies Different assay protocols can lead to varying results.[20] Standardize the protocol across all experiments, including incubation times, media changes, and the method of quantifying viral replication (e.g., plaque assay, RT-qPCR).
Issue 2: Unexpected Cytotoxicity in Cell Culture
Potential Cause Troubleshooting Steps
High this compound Concentration Determine the half-maximal cytotoxic concentration (CC50) of this compound in your specific cell line. Cell viability assays have shown biocompatibility at concentrations up to 50 μM in Calu-3 lung epithelial cells.[5] Ensure that the concentrations used in antiviral assays are well below the CC50 value.
Solvent Toxicity If using a solvent other than PBS or culture medium to dissolve this compound, ensure the final concentration of the solvent in the culture is non-toxic to the cells. Run a solvent control to assess its effect on cell viability.
Contamination Check cell cultures for any signs of bacterial or fungal contamination. Test the this compound solution for sterility.
Cell Line Sensitivity Different cell lines may have varying sensitivities to this compound. If possible, test the cytotoxicity in a different cell line to compare.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
ParameterDay 1Day 6Reference
Dosing Regimen 1600 mg twice daily600 mg twice daily[21]
Cmax (μg/mL) 64.5664.69[21]
Tmax (hours) 1.51.5[21]
AUC (μg·h/mL) 446.09553.98[21]
T1/2 (hours) 4.85.6[21]

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the curve, T1/2: Elimination half-life.

Table 2: Common Adverse Events Associated with this compound Treatment
Adverse EventFrequencyReferences
Hyperuricemia Most frequent, reported as high as 5% in some studies.[10][11][12]
Elevated Liver Enzymes (AST/ALT) Reported in approximately 2-7.28% of patients.[10][12]
Diarrhea Reported in approximately 1.4-5% of patients.[10][12]
Decreased Neutrophil Count Reported as a possible side effect.[10]
Nausea and Vomiting Less common, but reported.[10]

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolite by UPLC-MS/MS

This protocol is a summary of a common method for quantifying this compound and its primary metabolite (M1) in plasma.[7][8]

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) or equivalent.[7][8]

    • Mobile Phase A: 0.05% formic acid in water.[7][8]

    • Mobile Phase B: 0.05% formic acid in methanol.[7][8]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation of analytes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.[7][9]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound, its metabolite, and the internal standard.

Mandatory Visualizations

Favipiravir_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) Favipiravir_int This compound This compound->Favipiravir_int Cellular Uptake Ribosylation Ribosylation & Phosphorylation Favipiravir_int->Ribosylation Favipiravir_RTP This compound-RTP (Active Form) Ribosylation->Favipiravir_RTP Inhibition Inhibition Favipiravir_RTP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Inhibition Chain_Termination Chain Termination Inhibition->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Inhibition->Lethal_Mutagenesis Troubleshooting_Workflow_InVitro_Assay Start High Variability in Antiviral Efficacy Check_Reagents Check Reagent Stability (this compound, Virus) Start->Check_Reagents Check_Cells Verify Cell Seeding and Viability Start->Check_Cells Check_Protocol Review Assay Protocol and Concentrations Start->Check_Protocol Stable Reagents Stable? Check_Reagents->Stable Consistent_Cells Cells Consistent? Check_Cells->Consistent_Cells Protocol_OK Protocol Correct? Check_Protocol->Protocol_OK Stable->Consistent_Cells Yes Prepare_Fresh Prepare Fresh Reagents Stable->Prepare_Fresh No Consistent_Cells->Protocol_OK Yes Standardize_Seeding Standardize Cell Seeding Protocol Consistent_Cells->Standardize_Seeding No Correct_Protocol Correct Protocol/ Concentrations Protocol_OK->Correct_Protocol No End Assay Optimized Protocol_OK->End Yes Prepare_Fresh->Check_Reagents Standardize_Seeding->Check_Cells Correct_Protocol->Check_Protocol

References

Validation & Comparative

Favipiravir's Antiviral Efficacy in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available in vitro studies reveals a complex and sometimes conflicting picture of Favipiravir's antiviral activity in primary human cells, particularly when compared to other antiviral agents like Remdesivir and Oseltamivir. While this compound, a selective inhibitor of RNA-dependent RNA polymerase (RdRp), has demonstrated broad-spectrum activity against various RNA viruses, its efficacy in clinically relevant human cell models warrants careful consideration.[1][2][3]

Comparative Antiviral Activity

Quantitative data on the half-maximal effective concentration (EC50) of this compound in primary human cells is limited and variable across different studies and virus types. In the context of SARS-CoV-2, some studies have indicated weak effects in cell lines, with one study reporting that this compound at concentrations of 20 to 500 μM slightly but significantly enhanced RNA replication in differentiated primary human bronchial tracheal epithelial cells.[4] This contrasts with findings in some animal models and clinical trials where benefits have been observed. For other viruses, such as Zika virus, this compound has shown inhibitory effects in primary human neural progenitor cells and human dermal fibroblasts.

Direct comparative data with other antivirals in the same primary human cell systems is crucial for a nuanced understanding of its potential. For instance, in human coronavirus NL63-infected Caco-2 cells (a human colon carcinoma cell line often used as a model for intestinal epithelium), Remdesivir was found to be more potent than this compound.

Table 1: Comparative Antiviral Activity of this compound and Competitors in Human Cell Lines

Antiviral AgentVirusCell TypeEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference(s)
This compound SARS-CoV-2Vero E661.88 - >500>100 - >400>1.6 - >6.46[5]
Remdesivir SARS-CoV-2Vero E60.77 - 1.7>100>129.87[5]
This compound Influenza A (H1N1)MDCK0.49 - 0.76>10000>13157[6]
Oseltamivir Influenza A (H1N1)MDCK0.004 - 0.015>10000>666667[7]

Note: Data presented is primarily from cell lines due to the limited availability of quantitative data from primary human cells in the reviewed literature. EC50, CC50, and SI values can vary significantly based on the cell type, virus strain, and experimental protocol.

Experimental Protocols

The validation of antiviral activity relies on robust and well-defined experimental protocols. Key methodologies cited in the literature for assessing this compound's efficacy include:

Plaque Reduction Assay

This is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (PRNT50).

  • Cell Seeding: Primary human cells (e.g., bronchial epithelial cells) are seeded in multi-well plates to form a confluent monolayer.

  • Virus Infection: Cells are infected with a known titer of the virus for a specific adsorption period.

  • Antiviral Treatment: The virus inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound or a control compound.

  • Incubation: Plates are incubated for several days to allow for plaque formation.

  • Staining and Quantification: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The EC50 value is calculated based on the reduction in plaque numbers at different drug concentrations.

Viral RNA Quantification by Real-Time PCR (RT-qPCR)

This method measures the amount of viral RNA in infected cells or culture supernatants to assess the inhibitory effect of the antiviral drug.

  • Cell Culture and Infection: Primary human cells are cultured and infected with the virus in the presence of varying concentrations of this compound.

  • RNA Extraction: At specific time points post-infection, total RNA is extracted from the cells or the supernatant.

  • Reverse Transcription and qPCR: The extracted RNA is reverse-transcribed to cDNA, which is then used as a template for quantitative PCR with virus-specific primers and probes.

  • Data Analysis: The reduction in viral RNA levels in treated samples compared to untreated controls is used to determine the antiviral activity.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is intracellularly converted to its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1] this compound-RTP acts as a purine analogue, competitively inhibiting the viral RdRp, thereby terminating viral RNA synthesis.[2][3]

Beyond its direct antiviral effect, some studies suggest that this compound may also modulate host cell signaling pathways. For instance, in the context of viral infection, this compound has been reported to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[8] This suggests a potential dual mechanism of action: direct inhibition of viral replication and modulation of the host immune response.

Favipiravir_Mechanism cluster_cell Primary Human Cell cluster_virus RNA Virus Replication cluster_host Host Cell Response Favipiravir_ext This compound (Extracellular) Favipiravir_int This compound (Intracellular) Favipiravir_ext->Favipiravir_int Cellular Uptake Favipiravir_RMP This compound-RMP Favipiravir_int->Favipiravir_RMP Ribosylation IL6 IL-6 Production Favipiravir_int->IL6 Reduction Favipiravir_RTP This compound-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Phosphorylation RdRp RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Inhibition Viral_RNA Viral RNA Template Nascent_RNA Nascent Viral RNA Viral_RNA->Nascent_RNA Replication RdRp->Nascent_RNA Progeny_Virions Progeny Virions Nascent_RNA->Progeny_Virions Viral_Infection Viral Infection Inflammation Inflammation Viral_Infection->Inflammation Inflammation->IL6

Caption: Mechanism of action of this compound in primary human cells.

Experimental Workflow

The general workflow for evaluating the antiviral efficacy of this compound in primary human cells is a multi-step process that includes cell culture, viral infection, drug treatment, and endpoint analysis.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate and Culture Primary Human Cells D Seed Cells in Multi-well Plates A->D B Prepare Viral Stock E Infect Cells with Virus B->E C Prepare Drug Dilutions (this compound & Controls) F Treat with Drug Dilutions C->F D->E E->F G Incubate F->G H Endpoint Assay G->H I Data Analysis H->I H->I Quantify Viral Inhibition & Cell Viability J Determine EC50 & CC50 I->J

Caption: General workflow for antiviral drug screening in primary human cells.

References

Favipiravir's Efficacy Against SARS-CoV-2 in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A review of preclinical studies in animal models, primarily the Syrian hamster, reveals that while Favipiravir demonstrates antiviral activity against SARS-CoV-2, its efficacy is often dose-dependent and can be outperformed by other antivirals such as Molnupiravir and the combination of Remdesivir's metabolite GS-441524 with this compound. High doses of this compound have been shown to significantly reduce viral titers in the lungs and alleviate clinical signs of disease, though potential toxicity at these higher concentrations is a concern.

This compound, a broad-spectrum antiviral agent, has been extensively studied for its potential to treat COVID-19. In animal models, its effectiveness is most pronounced when administered at high doses. Studies in Syrian hamsters, a widely used model for SARS-CoV-2 research due to the virus's efficient replication in their respiratory tract, have shown that high-dose this compound can lead to a significant reduction in infectious virus titers in the lungs and marked improvement in lung histopathology.[1][2] However, lower doses of this compound resulted in only a mild reduction in virus levels.[1][3]

Comparative Efficacy with Other Antivirals

When compared to other antiviral agents in hamster models, the performance of this compound varies.

Molnupiravir: Studies directly comparing this compound to Molnupiravir have indicated that Molnupiravir exhibits more potent antiviral activity. In one study, Molnupiravir was shown to reduce the infectious virus titer in the lungs of hamsters by approximately 1.5 Log10, while this compound demonstrated lower activity and was associated with severe toxicity.[4] Another study confirmed that Molnupiravir effectively reduces viral loads in hamsters infected with various SARS-CoV-2 variants.[5] Interestingly, the combined treatment of suboptimal doses of Molnupiravir and this compound resulted in a potentiation of antiviral efficacy, reducing infectious virus titers in the lungs by approximately 5 log10.[6][7]

Remdesivir and its metabolite GS-441524: While Remdesivir shows inhibitory effects in vitro, it has been found to be less effective in the Syrian hamster model.[8][9] However, its metabolite, GS-441524, has demonstrated effective suppression of viral replication in hamsters.[8][9] Notably, the co-administration of this compound and GS-441524 was found to be more effective at reducing the viral load in hamster lungs than the single administration of either drug.[8][9] Another study assessing the combination of this compound and Remdesivir found that at day 4 post-infection, viral RNA and antigen expression were significantly lower in the lungs for the combination therapy group compared to the sham treatment.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in reducing viral load in the lungs of Syrian hamsters infected with SARS-CoV-2.

Table 1: Efficacy of this compound Monotherapy

StudyAnimal ModelSARS-CoV-2 StrainThis compound DoseViral Load Reduction in Lungs (Compared to Control)
Driouich et al., 2021[12][13]Syrian HamsterNot Specified75 mg/day TID1.9 - 3.7 log10 reduction in infectious titers
Kaptein et al., 2020[1]Syrian HamsterNot SpecifiedHigh Dose (1,000 mg/kg/day)Significant reduction in infectious virus titers
Kaptein et al., 2020[1]Syrian HamsterNot SpecifiedLow Dose (300 mg/kg/day)1.0 log10 reduction in viral RNA copies

Table 2: Comparative Efficacy of this compound and Other Antivirals

StudyAnimal ModelAntivirals ComparedKey Findings in Lungs
Siniavin et al., 2022[4]Syrian HamsterThis compound vs. MolnupiravirMolnupiravir reduced infectious titer by ~1.5 Log10; this compound showed lower activity.
Abdelnabi et al., 2021[6][7]Syrian HamsterThis compound + Molnupiravir (combination)Combination of suboptimal doses reduced infectious virus titers by ~5 log10.
Takahashi et al., 2022[8][9]Syrian HamsterThis compound vs. GS-441524 vs. CombinationCo-administration of this compound and GS-441524 more efficiently reduced virus load than single administration of either drug.
Williams et al., 2024[10][11]Syrian HamsterThis compound vs. Remdesivir vs. CombinationViral RNA and antigen expression were significantly lower in all three treatment groups compared to sham. Combination showed the most consistent reduction across multiple metrics.

Experimental Protocols

The methodologies employed in these preclinical studies share common elements, crucial for the interpretation and comparison of their findings.

Animal Model and Infection
  • Animal: The majority of studies utilized the Syrian hamster (Mesocricetus auratus) as the animal model.[2][14][15][16] This model is favored because SARS-CoV-2 replicates efficiently in their respiratory tract, leading to lung pathology that resembles aspects of human COVID-19.[15][16]

  • Infection Route: Animals were typically infected intranasally with a specific dose of a SARS-CoV-2 isolate.[17]

  • Virus Titration: The viral load in lung tissue was quantified using methods such as the Tissue Culture Infectious Dose 50 (TCID50) assay to measure infectious virus particles, or quantitative reverse transcription-polymerase chain reaction (RT-qPCR) to measure viral RNA copies.[18]

Drug Administration and Dosing
  • Route of Administration: this compound and other antivirals were administered through various routes, including intraperitoneal injection and oral gavage.[12][19]

  • Dosing Regimen: Treatment was often initiated either just before or at the same time as the viral challenge (prophylactic or pre-emptive) and continued for a specified number of days. Doses varied significantly between studies. For example, in one study, hamsters received this compound intraperitoneally three times a day at doses of 18.75, 37.5, and 75mg/day.[12] Another study used oral gavage for a low dose and intraperitoneal injection for medium and high doses.[19]

Visualizing Experimental Design and Drug Mechanisms

To better understand the experimental workflows and the proposed mechanism of action of these antiviral drugs, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Animal_Model Syrian Hamster Model Virus_Inoculation Intranasal Inoculation with SARS-CoV-2 Animal_Model->Virus_Inoculation Control Vehicle Control Virus_Inoculation->Control This compound This compound Virus_Inoculation->this compound Comparator Other Antiviral (e.g., Molnupiravir, Remdesivir) Virus_Inoculation->Comparator Combination Combination Therapy Virus_Inoculation->Combination Viral_Load Viral Load Quantification (Lungs) Control->Viral_Load Histopathology Lung Histopathology Control->Histopathology Clinical_Signs Clinical Signs (e.g., Weight Loss) Control->Clinical_Signs This compound->Viral_Load This compound->Histopathology This compound->Clinical_Signs Comparator->Viral_Load Comparator->Histopathology Comparator->Clinical_Signs Combination->Viral_Load Combination->Histopathology Combination->Clinical_Signs Antiviral_Mechanism cluster_virus SARS-CoV-2 Replication cluster_drugs Antiviral Drugs (Nucleoside Analogues) Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template New_RNA Nascent Viral RNA RdRp->New_RNA Replication Lethal_Mutagenesis Lethal Mutagenesis (this compound, Molnupiravir) RdRp->Lethal_Mutagenesis Chain_Termination Delayed Chain Termination (Remdesivir) RdRp->Chain_Termination Favipiravir_Active This compound-RTP Favipiravir_Active->RdRp Target Molnupiravir_Active Molnupiravir-TP Molnupiravir_Active->RdRp Target Remdesivir_Active Remdesivir-TP Remdesivir_Active->RdRp Target

References

Comparative Safety Profiles of Favipiravir and Other Broad-Spectrum Antivirals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the safety profiles of four broad-spectrum antiviral drugs: Favipiravir, Remdesivir, Galidesivir, and Ribavirin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Quantitative Safety Data

The following table summarizes the incidence of common adverse events (AEs) reported in clinical trials and observational studies for each antiviral. It is important to note that trial designs, patient populations, and methodologies may vary, affecting the direct comparability of these percentages.

Adverse Event CategoryThis compound (%)Remdesivir (%)Galidesivir (%)Ribavirin (%)
Gastrointestinal
Nausea/Vomiting~16~45.4N/A~27
Diarrhea~5~9N/A~10-20
Hepatic
Increased Transaminases (ALT/AST)~7.37~14.28N/ACommon
Renal
Acute Kidney InjuryN/A~8N/ARare
Metabolic
Hyperuricemia~15.52N/AN/ACommon
Hematological
AnemiaN/A~12N/A~10-35 (Hemolytic)[1]
Neutropenia~2N/AN/A~40
Cardiovascular
TachycardiaCommonBradycardia (disproportionately high reporting)N/ACan worsen existing cardiac disease[1]
Other
TeratogenicityContraindicated in pregnancyUse with caution in pregnancyN/ASignificant teratogenic and embryocidal effects[2]

N/A: Data not readily available in a comparable format from the conducted searches. Percentages are aggregated from various sources and represent approximate incidences. For specific trial data, refer to the cited literature.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the safety assessment of these antiviral drugs.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a common method to assess the cytotoxicity of a substance on a cellular level.[3][4][5][6][7]

  • Principle: This assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[3][6] Toxic substances can impair the cell membrane and lysosomal integrity, leading to a decreased uptake of the dye. The amount of dye absorbed is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate a suitable cell line (e.g., Vero E6, HepG2) in a 96-well plate and incubate until a semi-confluent monolayer is formed.

    • Compound Exposure: Treat the cells with serial dilutions of the antiviral drug for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.

    • Dye Extraction: Wash the cells to remove any unincorporated dye. A destain solution (e.g., a mixture of ethanol and acetic acid) is then added to extract the dye from the viable cells.[3][6]

    • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the drug concentration.

Cardiotoxicity Assessment: hERG Patch-Clamp Assay

The human Ether-à-go-go-Related Gene (hERG) potassium ion channel is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. The patch-clamp technique is the gold standard for assessing a drug's effect on the hERG channel.[8][9][10][11][12]

  • Principle: This electrophysiological technique measures the ion flow through the hERG channels in a single cell. By "clamping" the voltage across the cell membrane, the current generated by the ion flow can be recorded.

  • Procedure:

    • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve a whole-cell configuration, allowing control of the intracellular environment and measurement of the total current across the cell membrane.

    • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents.

    • Compound Application: The antiviral drug is perfused over the cell at various concentrations.

  • Data Analysis: The effect of the drug on the hERG current is measured, and the concentration that causes 50% inhibition (IC50) is determined.

Preclinical Teratogenicity Assessment: In Vivo Rodent Model

Animal models are used in preclinical studies to assess the potential of a drug to cause birth defects.

  • Principle: This involves administering the drug to pregnant animals during the critical period of organogenesis and examining the fetuses for any developmental abnormalities.

  • Procedure:

    • Animal Model: Typically, pregnant rats or rabbits are used.

    • Dosing: The antiviral drug is administered daily to the pregnant animals at various dose levels during the period of major organ development. A control group receives a placebo.

    • Fetal Examination: Towards the end of gestation, the fetuses are surgically removed and examined for external, visceral, and skeletal malformations.

  • Data Analysis: The incidence and types of malformations in the drug-treated groups are compared to the control group to determine the teratogenic potential of the drug.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound, Remdesivir, and Galidesivir is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. Ribavirin also affects viral replication but through a more multifaceted mechanism.

This compound: RdRp Inhibition

This compound is a prodrug that is intracellularly converted to its active form, this compound ribofuranosyl-5'-triphosphate (F-RTP). F-RTP acts as a purine analogue and competes with natural purine nucleosides for incorporation into the nascent viral RNA strand by RdRp. This incorporation can lead to either chain termination or lethal mutagenesis.[13] In silico studies suggest that F-RTP interacts with key residues in the active site of the RdRp, such as Asp760 in the case of SARS-CoV-2 RdRp.[14]

Favipiravir_Mechanism cluster_cell Intracellular This compound This compound (Prodrug) FRTP This compound-RTP (Active Form) This compound->FRTP Ribosylation & Phosphorylation Cell Host Cell RdRp Viral RNA-dependent RNA Polymerase (RdRp) FRTP->RdRp Binds to active site ViralRNA Nascent Viral RNA RdRp->ViralRNA Incorporates into ChainTermination Chain Termination ViralRNA->ChainTermination LethalMutagenesis Lethal Mutagenesis ViralRNA->LethalMutagenesis Remdesivir_Mechanism cluster_cell Intracellular Remdesivir Remdesivir (Prodrug) RDV_TP Remdesivir-TP (Active Form) Remdesivir->RDV_TP Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Binds to RdRp Incorporation Incorporation of Remdesivir-TP RdRp->Incorporation ViralRNA Growing Viral RNA Elongation Addition of a few more nucleotides Incorporation->Elongation Termination Delayed Chain Termination Elongation->Termination Steric Clash Galidesivir_Mechanism cluster_cell Intracellular Galidesivir Galidesivir Gali_TP Galidesivir-TP (Active Form) Galidesivir->Gali_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Gali_TP->RdRp Binds to RdRp ViralRNA Nascent Viral RNA RdRp->ViralRNA Incorporation Termination Premature Chain Termination ViralRNA->Termination Ribavirin_Mechanism Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Phosphorylation ImmuneModulation Immunomodulation Ribavirin->ImmuneModulation RTP Ribavirin Triphosphate RMP->RTP Phosphorylation IMPDH IMPDH RMP->IMPDH Inhibits RdRp Viral RdRp RTP->RdRp Incorporated by GTP GTP Pools IMPDH->GTP Depletes ViralReplication Viral Replication GTP->ViralReplication Required for ViralRNA Viral RNA RdRp->ViralRNA Mutations Increased Mutations ViralRNA->Mutations ErrorCatastrophe Error Catastrophe Mutations->ErrorCatastrophe Leads to Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with antiviral dilutions incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_nru Add Neutral Red Uptake solution incubate2->add_nru incubate3 Incubate for 2-3h add_nru->incubate3 wash_cells Wash cells incubate3->wash_cells extract_dye Extract dye with destain solution wash_cells->extract_dye measure_abs Measure absorbance at 540nm extract_dye->measure_abs calculate_cc50 Calculate CC50 measure_abs->calculate_cc50 end End calculate_cc50->end hERG_Workflow start Start prepare_cells Prepare hERG-expressing cells start->prepare_cells establish_seal Establish GΩ seal with patch pipette prepare_cells->establish_seal whole_cell Achieve whole-cell configuration establish_seal->whole_cell apply_protocol Apply voltage-clamp protocol whole_cell->apply_protocol record_baseline Record baseline hERG current apply_protocol->record_baseline perfuse_drug Perfuse antiviral drug at various concentrations record_baseline->perfuse_drug record_drug_effect Record effect on hERG current perfuse_drug->record_drug_effect washout Washout drug record_drug_effect->washout analyze_data Analyze data and calculate IC50 washout->analyze_data end End analyze_data->end

References

Favipiravir for COVID-19: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials on the efficacy and safety of Favipiravir for the treatment of COVID-19. The data presented is compiled from multiple systematic reviews and meta-analyses, offering an objective comparison of this compound's performance against placebo or other standard care treatments. Detailed experimental protocols for key cited clinical trials are provided to support further research and development.

Efficacy of this compound: A Quantitative Overview

The efficacy of this compound in treating COVID-19 has been evaluated across various clinical endpoints. The following tables summarize the quantitative data from several meta-analyses, providing a comparative view of its impact on viral clearance, clinical improvement, and other critical outcomes.

Table 1: Viral Clearance

OutcomeThis compound GroupComparator GroupOdds Ratio (OR) / Risk Ratio (RR) (95% CI)Citation
Viral Clearance at Day 765.42%43.42%OR = 2.49 (1.19–5.22)[1]
Viral Clearance at Day 1488.9%78.79%OR = 2.19 (0.69–6.95)[1]
Viral Clearance at Day 14--RR = 1.11 (0.98-1.25)[2]

Table 2: Clinical Improvement

OutcomeThis compound GroupComparator GroupOdds Ratio (OR) / Risk Ratio (RR) (95% CI)Citation
Clinical Improvement at Day 754.33%34.40%OR = 1.60 (1.03–2.49)[1]
Clinical Improvement at Day 1484.63%65.77%OR = 3.03 (1.17–7.80)[1]
Clinical Improvement at Day 7--RR = 1.24 (1.09-1.41)[2]
Time to Clinical Improvement (Days)--MD = -0.80 (-2.74, 1.14)[3]

Table 3: Mortality and Disease Progression

OutcomeThis compound GroupComparator GroupOdds Ratio (OR) / Risk Ratio (RR) (95% CI)Citation
Mortality--RR = 0.77 (0.26-2.19)[4]
ICU Admission--RR = 1.13 (0.49–2.59)[5]
Need for Supplementary Oxygen16.91%14.32%RR = 1.18 (0.83, 1.68)[3]
Progression to Invasive Mechanical Ventilation--RR = 0.86 (0.68 to 1.09)[6]

Safety Profile of this compound

The safety of this compound has been a key consideration in its clinical evaluation. While generally well-tolerated, some adverse events have been reported more frequently in patients receiving the drug.

Table 4: Adverse Events

OutcomeThis compound GroupComparator GroupRisk Ratio (RR) (95% CI)Citation
Overall Adverse Events--RR = 1.27 (1.05 to 1.54)[6]
Serious Adverse Events--RR = 1.04 (0.76 to 1.42)[6]

Experimental Protocols of Key Clinical Trials

To provide a deeper understanding of the evidence base, this section details the methodologies of key clinical trials that have been influential in the meta-analyses of this compound for COVID-19.

Cai et al. (2020): An Open-Label Control Study
  • Study Design: An open-label, controlled study conducted in Shenzhen, China.[7]

  • Participants: Hospitalized patients with laboratory-confirmed COVID-19.[7]

  • Intervention:

    • This compound Group (n=35): Received this compound (1600 mg twice daily on day 1, followed by 600 mg twice daily for up to 14 days) plus interferon-α inhalation.[7]

    • Control Group (n=45): Received lopinavir/ritonavir (400 mg/100 mg twice daily for up to 14 days) plus interferon-α inhalation.[7]

  • Primary Outcomes: Time to viral clearance and improvement in chest imaging.[7]

  • Key Findings: The this compound group showed a significantly shorter median time to viral clearance (4 days vs. 11 days) and a higher rate of improvement in chest imaging compared to the control group.[7]

Chen et al. (2020): A Randomized Clinical Trial
  • Study Design: A prospective, randomized, controlled, open-label multicenter trial in China.[8]

  • Participants: Adult patients with confirmed COVID-19.[8]

  • Intervention:

    • This compound Group (n=120): Received conventional therapy plus this compound (1600 mg twice on the first day, followed by 600 mg twice daily) for 10 days.

    • Arbidol Group (n=120): Received conventional therapy plus Arbidol (200 mg three times a day) for 10 days.

  • Primary Outcome: Clinical recovery rate at Day 7.[8]

  • Key Findings: There was no significant difference in the clinical recovery rate at day 7 between the two groups. However, the this compound group showed shorter median times to fever reduction and cough relief.

Ivashchenko et al. (2021): A Phase II/III Multicenter Randomized Clinical Trial
  • Study Design: An adaptive, multicenter, open-label, randomized, phase II/III clinical trial in Russia.[5][9]

  • Participants: Hospitalized patients with moderate COVID-19.[9]

  • Intervention:

    • This compound Group 1 (n=20): Received AVIFAVIR (this compound) 1600 mg twice daily on Day 1, followed by 600 mg twice daily on Days 2–14.[5]

    • This compound Group 2 (n=20): Received AVIFAVIR (this compound) 1800 mg twice daily on Day 1, followed by 800 mg twice daily on Days 2–14.[5]

    • Control Group (n=20): Received standard of care according to Russian guidelines for the treatment of COVID-19.[5]

  • Primary Outcome: Viral clearance.[9]

  • Key Findings: The study reported that AVIFAVIR enabled SARS-CoV-2 viral clearance in 62.5% of patients within 4 days and was found to be safe and well-tolerated.[9]

Visualizing the Evidence and Mechanism

To further aid in the comprehension of the research process and the drug's mechanism, the following diagrams are provided.

PRISMA_Flow_Diagram cluster_0 Identification cluster_1 Screening cluster_2 Included n1 Records identified through database searching (n = 163) n2 Records after duplicates removed (n = 150) n1->n2 n3 Records screened (n = 150) n2->n3 n4 Records excluded (n = 139) n3->n4 n5 Full-text articles assessed for eligibility (n = 11) n3->n5 n6 Full-text articles excluded, with reasons (n = 0) n5->n6 n7 Studies included in qualitative synthesis (n = 11) n5->n7 n8 Studies included in quantitative synthesis (meta-analysis) (n = 11) n7->n8

PRISMA flow diagram of the study selection process.[1]

Favipiravir_Mechanism cluster_cell Host Cell This compound This compound (Prodrug) RTP This compound-RTP (Active Form) This compound->RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->RdRp Inhibition Replication Viral RNA Replication RdRp->Replication Catalyzes

Mechanism of action of this compound.

References

Benchmarking Favipiravir's Antiviral Activity Across Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Favipiravir (T-705) is a broad-spectrum antiviral agent that has garnered significant interest for its activity against a wide array of RNA viruses.[1] Originally approved in Japan for treating influenza, its unique mechanism of action has prompted investigation into its efficacy against other life-threatening viral infections.[2][3] This guide provides a comparative analysis of this compound's performance against various viral strains, supported by experimental data to inform research and development efforts.

Mechanism of Action: A Novel Approach to Viral Inhibition

This compound is a prodrug that, once inside host cells, is converted into its active form, this compound-ribofuranosyl-5'-triphosphate (this compound-RTP).[1][4] This active metabolite functions as a purine analogue, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication and transcription of viral genomes.[1][5] This selective inhibition of the viral RdRp, a conserved domain across many RNA viruses, is the basis for this compound's broad-spectrum activity.[1][4] The mechanism is distinct from many other antivirals that target viral entry or exit.[4] There are two main hypotheses for its inhibitory action: lethal mutagenesis, where the incorporation of this compound-RTP into the viral RNA strand induces fatal mutations, and chain termination, which halts the elongation of the viral RNA.[3][5]

cluster_cell Host Cell This compound This compound (Prodrug) Favipiravir_RTP This compound-RTP (Active Form) This compound->Favipiravir_RTP Intracellular Phosphoribosylation Inhibition Inhibition Favipiravir_RTP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral Genome Replication & Transcription RdRp->Replication Catalyzes Inhibition->RdRp Targets Extracellular Extracellular Space Extracellular->this compound Enters Cell

Figure 1: Intracellular activation and mechanism of action of this compound.

Comparative In Vitro Antiviral Activity

The efficacy of an antiviral drug is often quantified by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of viral replication, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), a measure of the drug's therapeutic window.

The following table summarizes the in vitro activity of this compound against a range of RNA viruses.

Virus FamilyVirusStrain / IsolateCell LineEC₅₀CC₅₀Selectivity Index (SI)Reference(s)
Orthomyxoviridae Influenza AA/Victoria/3/75 (H3N2)MDCK0.014-0.55 µg/mL>2000 µg/mL>3636[6][7]
Influenza APandemic A(H1N1) 2009MDCK0.19-22.48 µM--[8][9]
Influenza BB/Hong Kong/5/72MDCK0.014-0.55 µg/mL>2000 µg/mL>3636[6][7]
Avian InfluenzaH5N1 / H7N9MDCK0.014-0.55 µg/mL>2000 µg/mL>3636[6][10]
Coronaviridae SARS-CoV-2Wuhan/WIV04/2019Vero E661.88 µM>400 µM>6.46[6]
SARS-CoV-2BavPat1Vero E632 µg/mL--[11]
Arenaviridae Lassa Virus-----[3][7]
Bunyaviridae CCHF Virus--Potent Activity--[10]
SFTS Virus-----[10]
Filoviridae Ebola Virus-----[3][7]
Flaviviridae Yellow Fever Virus-Hamster---[10]
West Nile Virus-----[2]
Rhabdoviridae Rabies Virus--Efficacious--[3][10]

Note: EC50 values can vary significantly based on the viral strain, cell line used, and the specific assay protocol. Some studies report potent activity without specific EC50 values.

Experimental Protocols

Standardized methodologies are crucial for comparing antiviral efficacy. A commonly used method for determining the in vitro activity of antiviral compounds against cytopathic viruses is the Plaque Reduction Assay .

Plaque Reduction Assay Methodology
  • Cell Seeding : A confluent monolayer of a susceptible cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) is prepared in multi-well plates.

  • Virus Infection : The cell monolayer is infected with a standardized amount of the virus, calculated to produce a countable number of plaques.

  • Compound Addition : Immediately after infection, the culture medium is replaced with a semi-solid overlay medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound or a placebo control. This overlay restricts the spread of progeny virus, localizing infection and leading to the formation of discrete plaques.

  • Incubation : The plates are incubated for a period sufficient for plaque formation (typically 2-4 days), allowing the virus to replicate and cause localized cell death.

  • Plaque Visualization : After incubation, the cells are fixed and stained (e.g., with crystal violet). Viable cells take up the stain, while areas of virus-induced cell death (plaques) remain unstained.

  • Data Analysis : The plaques are counted for each drug concentration. The EC50 value is then calculated as the drug concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

cluster_workflow Plaque Reduction Assay Workflow A 1. Seed Cells (e.g., MDCK) B 2. Infect with Virus A->B C 3. Add Overlay Medium with this compound dilutions B->C D 4. Incubate (2-4 days) C->D E 5. Fix and Stain Cells (e.g., Crystal Violet) D->E F 6. Count Plaques & Calculate EC₅₀ E->F

Figure 2: Generalized workflow for a plaque reduction assay.

In Vivo Efficacy and Clinical Observations

While in vitro data provides a strong indication of antiviral activity, in vivo animal models and clinical trials are essential to determine therapeutic potential.

  • Influenza : In mouse models of lethal influenza infection, this compound demonstrated high efficacy, reducing viral load and increasing survival rates, in some cases proving superior to oseltamivir.[3][6] It is approved in Japan for novel or re-emerging influenza virus infections.[2]

  • SARS-CoV-2 : this compound has been authorized for emergency use in several countries for COVID-19.[2] Studies in Syrian hamsters showed a reduction in viral load in the lungs.[11][12] Clinical trials in humans have yielded mixed results. Some studies reported benefits such as faster viral clearance and improvement in chest imaging compared to controls, while others found no significant difference in clinical outcomes, particularly in mild cases.[6][13][14][15]

  • Other Viruses : this compound has shown efficacy in animal models against several other lethal viruses, including Ebola virus, Lassa virus, rabies, and Crimean-Congo hemorrhagic fever virus, often where no other treatments are available.[3][7][10]

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of RNA viruses, a characteristic attributed to its targeting of the conserved viral RdRp enzyme. Its efficacy has been confirmed in multiple animal models of lethal viral diseases. While its clinical benefit for COVID-19 remains a subject of ongoing research, its proven success against influenza and promising results against other high-consequence pathogens underscore its importance as a versatile antiviral agent. A key advantage noted in some studies is the apparent high barrier to the development of viral resistance.[3] For drug development professionals, this compound serves as a critical benchmark and a promising platform for developing next-generation broad-spectrum antiviral therapies.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Favipiravir Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Favipiravir, a broad-spectrum antiviral agent. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals engaged in laboratory-based studies involving this compound.

I. Core Principles of this compound Disposal

Proper disposal of this compound, as with any pharmaceutical agent, is governed by stringent regulations to prevent environmental contamination and potential harm to human health. The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. It is imperative to handle all waste containing this compound in accordance with good industrial hygiene and safety practices[1][2]. Under no circumstances should this compound waste be discharged into sewer systems or contaminate water, foodstuffs, or feed[1].

II. Quantitative Data on this compound Degradation for Potential Inactivation

For research settings equipped for chemical degradation studies, several methods have been shown to effectively degrade this compound. This data is provided for informational purposes and to guide the development of in-lab inactivation protocols prior to final disposal.

Degradation MethodConditionsDegradation EfficiencyReference
Alkaline Hydrolysis 5 N Sodium Hydroxide (NaOH)28.50% degradation[3]
UV Photolysis Initial this compound concentration: 50 µg/L, 60 minutes of treatment99.2% degradation[4]
UV/H₂O₂ Oxidation pH 7.093.9% removal[4]
Acid Hydrolysis 0.01 N Hydrochloric Acid (HCl), 48 hours at room temperatureSensitive[5]
Base Hydrolysis 0.1 N Sodium Hydroxide (NaOH), 5 days at room temperatureSensitive[5]
Oxidative Degradation 0.05% Hydrogen Peroxide (H₂O₂), 5 days at room temperatureSensitive[5][6]

III. Standard Operating Procedure for this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective clothing, including a lab coat.

  • Use chemical-resistant gloves.

  • Wear safety glasses with side shields or goggles.

  • If there is a risk of aerosol formation, use a fume hood and appropriate respiratory protection[2].

2. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., unused drug, contaminated lab supplies, PPE) should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

3. In-Lab Inactivation (Optional and for Advanced Labs):

  • For laboratories with the appropriate engineering controls and expertise, chemical degradation can be considered as a preliminary step to reduce the activity of this compound.

  • Alkaline Hydrolysis: Based on available data, treatment with 5 N NaOH can lead to significant degradation of this compound[3]. The reaction should be carried out in a suitable container within a fume hood, with careful monitoring.

  • UV/H₂O₂ Treatment: For aqueous solutions, treatment with UV irradiation in the presence of hydrogen peroxide at a neutral pH can be an effective degradation method[4].

  • Important Note: Any in-lab inactivation procedure must be validated to ensure complete degradation of the active pharmaceutical ingredient before the resulting solution is disposed of as chemical waste.

4. Final Disposal:

  • All collected this compound waste, whether pre-treated or not, must be disposed of through a licensed hazardous waste management company.

  • The waste must be packaged and labeled in accordance with all local, state, and federal regulations.

  • Maintain a detailed record of the disposed waste, including the quantity and date of disposal.

IV. Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Favipiravir_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_treatment In-Lab Treatment (Optional) cluster_disposal Final Disposal A Identify this compound Waste (Solid & Liquid) B Wear Appropriate PPE A->B Handle with care C Segregate Solid & Liquid Waste B->C D Collect in Labeled Hazardous Waste Containers C->D E Assess Feasibility of In-Lab Inactivation D->E F Perform Chemical Degradation (e.g., Alkaline Hydrolysis, UV/H₂O₂) E->F Feasible H Package & Label Waste for Off-site Disposal E->H Not Feasible G Validate Degradation Efficacy F->G G->H Complete I Arrange for Pickup by Licensed Waste Management H->I J Maintain Disposal Records I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.